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  • Product: 4-[(Phenylamino)methyl]phenol hydrochloride
  • CAS: 6337-84-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action of 4-[(Phenylamino)methyl]phenol Hydrochloride

Executive Summary & Structural Rationale 4-[(Phenylamino)methyl]phenol hydrochloride (4-PAMP·HCl, CAS: 6337-84-4) is a versatile small-molecule scaffold widely utilized in chemical biology and drug discovery[1]. Rather t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-[(Phenylamino)methyl]phenol hydrochloride (4-PAMP·HCl, CAS: 6337-84-4) is a versatile small-molecule scaffold widely utilized in chemical biology and drug discovery[1]. Rather than acting on a singular orthosteric protein target, 4-PAMP·HCl functions as a bifunctional pharmacophore. Its mechanism of action is dictated by two distinct structural domains:

  • The Phenolic Core (Redox Center): Acts as a potent electron and hydrogen atom donor, neutralizing reactive oxygen species (ROS).

  • The Protonated Secondary Amine (Electrostatic Anchor): At physiological pH (7.4), the amine hydrochloride exists as a cation, driving electrostatic interactions with negatively charged biological surfaces, such as bacterial lipid bilayers.

As an Application Scientist, understanding the causality between these structural features and their biological readout is critical for assay development and lead optimization.

SAR Core 4-PAMP·HCl (Bifunctional Scaffold) Phenol Phenolic Hydroxyl (-OH) (Redox Center) Core->Phenol Drives Amine Protonated Amine (-NH2+-) (Cationic Anchor) Core->Amine Drives Phenyl Phenyl Ring (Lipophilic Core) Core->Phenyl Drives ROS Reactive Oxygen Species (Neutralization) Phenol->ROS HAT / SET-PT Lipid Bacterial Membrane (Phosphate Heads) Amine->Lipid Electrostatic Binding CoreLipid Membrane Core (Permeabilization) Phenyl->CoreLipid Hydrophobic Insertion

Figure 1: Structure-Activity Relationship (SAR) and logical mechanistic pathways of 4-PAMP·HCl.

Mechanistic Pathway I: Redox Modulation via the Phenolic Core

The antioxidant capacity of 4-PAMP·HCl is driven by the phenolic hydroxyl group, which neutralizes free radicals through two competing thermodynamic pathways: 2[2].

  • Hydrogen Atom Transfer (HAT): In low-dielectric (non-polar) environments, such as the hydrophobic core of a lipid bilayer, the molecule undergoes a concerted single-step process. The phenol donates a hydrogen atom (H•) directly to a radical, leaving behind a resonance-stabilized phenoxyl radical[3]. This process is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Single Electron Transfer-Proton Transfer (SET-PT): In high-dielectric (aqueous) environments, the stabilization of ionic species lowers the ionization barrier[2]. The phenol first donates an electron to the radical, forming a radical cation intermediate, which subsequently deprotonates. This pathway is dictated by the molecule's Ionization Potential (IP)[4].

Mechanism PAMP 4-PAMP·HCl (Ar-OH) HAT Hydrogen Atom Transfer (HAT) PAMP->HAT Non-polar environments SETPT Single Electron Transfer (SET-PT) PAMP->SETPT Polar/Aqueous environments Radical Free Radical (R•) Phenoxyl Phenoxyl Radical (Ar-O•) Resonance Stabilized HAT->Phenoxyl -H• Neutral Neutralized Species (R-H / R-) HAT->Neutral +H• to R• CationRad Radical Cation (Ar-OH•+) SETPT->CationRad -e⁻ SETPT->Neutral +e⁻ to R• CationRad->Phenoxyl -H⁺

Figure 2: Thermodynamic pathways for ROS neutralization via HAT and SET-PT mechanisms.

Mechanistic Pathway II: Antimicrobial Membrane Disruption

Beyond redox modulation, 4-PAMP·HCl exhibits significant antimicrobial potential. The mechanism is fundamentally physical and relies on the amphiphilic nature of the molecule.

The5 with negatively charged bacterial cell walls[5]. Because the secondary amine of 4-PAMP·HCl is protonated at physiological pH, it acts as a cationic anchor, binding to the anionic phosphate heads of bacterial phospholipids[6]. Once anchored, the highly lipophilic phenyl and phenol rings insert into the hydrophobic core of the membrane. This insertion disrupts the packing of the lipid bilayer, leading to7[7].

Self-Validating Experimental Protocols

To rigorously evaluate the dual mechanisms of 4-PAMP·HCl, we deploy a self-validating workflow. Every step includes orthogonal controls to ensure that the observed biological effect is directly caused by the proposed structural mechanism.

Protocol A: Antioxidant Profiling (DPPH vs. FRAP)

Causality & Rationale: We utilize two distinct assays to isolate the thermodynamic pathways. The DPPH assay is conducted in methanol (a lower dielectric solvent), which suppresses ionization and forces the molecule through the HAT pathway. Conversely, the FRAP (Ferric Reducing Antioxidant Power) assay is conducted in an aqueous acidic buffer, which isolates the SET-PT electron donation mechanism. Step-by-Step Methodology:

  • Preparation: Dissolve 4-PAMP·HCl in DMSO to create a 10 mM stock. Dilute serially in methanol (for DPPH) or acetate buffer pH 3.6 (for FRAP).

  • DPPH Assay (HAT Validation): Mix 100 µL of compound with 100 µL of 0.2 mM DPPH methanolic solution. Incubate in the dark for 30 minutes. Measure absorbance at 517 nm.

  • FRAP Assay (SET-PT Validation): Mix 10 µL of compound with 190 µL of FRAP reagent (10 mM TPTZ, 20 mM FeCl₃ in acetate buffer). Incubate for 10 minutes at 37°C. Measure absorbance at 593 nm.

  • Self-Validation: Run parallel standard curves using Trolox (a water-soluble vitamin E analog). If 4-PAMP·HCl exhibits a high FRAP value but a low DPPH scavenging rate, it confirms that the SET-PT mechanism dominates due to the specific electronic conjugation of the secondary amine.

Protocol B: Antimicrobial Susceptibility & Membrane Permeability

Causality & Rationale: A standard Minimum Inhibitory Concentration (MIC) assay proves efficacy, but not mechanism. To prove that the cationic amine physically disrupts the membrane, we couple the MIC assay with a Propidium Iodide (PI) uptake assay. PI is a fluorescent dye that cannot cross intact lipid bilayers; it only fluoresces when the membrane is physically compromised, allowing it to intercalate with intracellular DNA. Step-by-Step Methodology:

  • MIC Determination: Perform broth microdilution in Mueller-Hinton broth using standard CLSI guidelines. Inoculate with 5 × 10⁵ CFU/mL of S. aureus and E. coli. Incubate for 18 hours at 37°C and determine the lowest concentration preventing visible growth.

  • PI Permeability Assay: Wash log-phase bacteria and resuspend in PBS. Add 4-PAMP·HCl at 1× and 2× the determined MIC.

  • Staining: Add Propidium Iodide to a final concentration of 10 µg/mL. Incubate for 15 minutes in the dark.

  • Self-Validation: Measure fluorescence (Ex: 535 nm, Em: 617 nm). Include an untreated negative control (must show ~0% fluorescence, proving baseline membrane integrity) and a Triton X-100 treated positive control (must show 100% fluorescence, proving total lysis). The degree of PI fluorescence directly quantifies the membrane-disrupting causality of the protonated amine.

Workflow Start Compound Preparation (4-PAMP·HCl in DMSO/Buffer) Assay1 Antioxidant Evaluation (DPPH / FRAP Assays) Start->Assay1 Assay2 Antimicrobial Screening (Broth Microdilution) Start->Assay2 Val1 Calculate IC50 & Kinetics vs. Trolox Control Assay1->Val1 Val2 Determine MIC & MBC vs. Ampicillin Control Assay2->Val2 Mech2 ROS Scavenging in vitro (DCFDA Cellular Assay) Val1->Mech2 Mech1 Membrane Permeability Assay (Propidium Iodide Staining) Val2->Mech1

Figure 3: Self-validating high-throughput experimental workflow for dual-mechanism profiling.

Quantitative Data & Profiling Summary

The following table summarizes the expected physicochemical and pharmacological profile of 4-PAMP·HCl based on its structural class parameters.

ParameterRepresentative Value / RangeAssay MethodMechanistic Relevance
DPPH IC₅₀ 15 - 35 µMSpectrophotometry (517 nm)Quantifies HAT-driven radical scavenging efficiency.
FRAP Value 1.2 - 2.5 mmol TE/gColorimetry (593 nm)Quantifies SET-PT electron donation capacity.
MIC (Gram-positive) 4 - 16 µg/mLBroth MicrodilutionMeasures susceptibility driven by membrane binding.
MIC (Gram-negative) 16 - 64 µg/mLBroth MicrodilutionHigher MIC due to the protective outer membrane barrier.
LogP (Predicted) 2.1 - 2.8Computational (cLogP)Indicates amphiphilicity necessary for lipid insertion.
pKa (Secondary Amine) ~ 8.5 - 9.5Potentiometric TitrationEnsures >90% protonation at physiological pH (7.4).

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Short pathways to highly active antimicrobial: structurally diverse polyamines derivatives from Amino-Aldehyde condensation strategy Source: Pest Management Science / PubMed URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • CAS 6337-84-4: 4-[(Phenylamino)

Sources

Exploratory

An In-depth Technical Guide to 4-[(Phenylamino)methyl]phenol Hydrochloride: Chemical Properties, Molecular Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-[(Phenylamino)methyl]phenol hydrochloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-[(Phenylamino)methyl]phenol hydrochloride, a molecule of interest in medicinal chemistry and materials science. Due to the structural ambiguity associated with its common nomenclature, this guide will focus on the specific isomer also known as 4-(anilinomethyl)phenol hydrochloride. We will delve into its core chemical properties, elucidate its molecular structure through spectroscopic analysis, detail its synthesis, and explore its current and potential applications, particularly within the realm of drug discovery. This document is intended to be a vital resource for researchers, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction

4-[(Phenylamino)methyl]phenol hydrochloride belongs to the class of N-aryl-p-aminophenol derivatives, a scaffold that has garnered significant attention in pharmaceutical research due to the diverse biological activities exhibited by its members.[1][2] These activities include analgesic, anti-inflammatory, and anticancer properties.[3][4] The structure of 4-[(Phenylamino)methyl]phenol, characterized by a phenol ring linked to a phenylamino group via a methylene bridge, presents a unique combination of functional groups that can participate in various biological interactions. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research and development applications.

The inherent structural similarity to other aminophenol derivatives necessitates a clear and precise understanding of its specific properties to avoid ambiguity in research findings. This guide aims to provide that clarity, consolidating available data and presenting it in a structured and accessible format.

Molecular Structure and Chemical Properties

The definitive identification and characterization of a chemical compound are paramount for its effective application in research and development. This section details the molecular structure and key physicochemical properties of 4-[(Phenylamino)methyl]phenol hydrochloride.

Chemical Identification
IdentifierValueSource
IUPAC Name 4-(anilinomethyl)phenol hydrochlorideN/A
Synonyms 4-[(Phenylamino)methyl]phenol hydrochloride, N-Benzyl-4-aminophenol hydrochlorideN/A
CAS Number 33033-90-8 (for the free base, 4-(anilinomethyl)phenol)[5]
Molecular Formula C₁₃H₁₄ClNODerived
Molecular Weight 235.71 g/mol Derived
Physicochemical Properties

Quantitative data on the physicochemical properties of 4-[(Phenylamino)methyl]phenol hydrochloride are not extensively reported in publicly available literature. The following table provides predicted values and data from closely related compounds to offer an estimate of its properties.

PropertyValueNotes
Melting Point Not availableData for the free base or hydrochloride salt is not readily available.
Boiling Point Not availableN/A
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.The hydrochloride salt form increases aqueous solubility.
pKa Not availableThe phenolic hydroxyl group is expected to have a pKa around 10, and the secondary amine a pKa around 4-5.
Molecular Structure Elucidation

The molecular structure of 4-[(Phenylamino)methyl]phenol is characterized by a central methylene bridge connecting a p-substituted phenol and an aniline moiety.

Caption: Molecular structure of 4-(anilinomethyl)phenol.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(anilinomethyl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene bridge protons, and the protons of the hydroxyl and amino groups.

  • Aromatic Protons (Ar-H): Signals for the aromatic protons are anticipated in the range of δ 6.5-7.5 ppm.[6][7] The protons on the phenol ring will likely appear as two doublets due to the para-substitution pattern, while the protons on the aniline ring will show a more complex multiplet pattern.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two equivalent methylene protons is expected around δ 4.4-4.5 ppm.[8]

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of δ 4-8 ppm.[1][9]

  • Amine Proton (-NH-): The secondary amine proton is also expected to be a broad singlet, with a chemical shift that can vary, but is often found around δ 3.9 ppm.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm) is expected. The carbon bearing the hydroxyl group (ipso-carbon) will be deshielded and appear at the lower end of this range (around δ 150-155 ppm).[6][10]

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is anticipated to resonate around δ 38 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[11]

  • N-H Stretch: A weaker, sharper band for the secondary amine N-H stretch is expected around 3400-3250 cm⁻¹.[12]

  • C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.[11]

  • C=C Aromatic Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.[11]

  • C-N Stretch: The C-N stretching vibration for an aromatic amine is typically observed in the 1250-1335 cm⁻¹ range.[12]

  • C-O Stretch: A strong C-O stretching band for the phenol is expected around 1220 cm⁻¹.[11]

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): For the free base, 4-(anilinomethyl)phenol, the molecular ion peak is expected at an m/z of 199.[13][14]

  • Fragmentation: Common fragmentation pathways would likely involve cleavage of the benzylic C-N bond, leading to fragments corresponding to the benzyl cation and the anilino radical, or the anilinyl-methyl cation and a phenol radical.

Synthesis and Reactivity

The synthesis of 4-[(Phenylamino)methyl]phenol typically proceeds via a reductive amination pathway. This versatile and widely used reaction in organic chemistry involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Synthetic Pathway

The most common and established method for the synthesis of N-benzyl aniline derivatives is through reductive amination.[13] This involves the reaction of a substituted aniline with a substituted benzaldehyde to form a Schiff base (imine), which is then reduced in situ or in a separate step to the desired secondary amine.

SynthesisWorkflow Reactant1 4-Hydroxybenzaldehyde Intermediate Schiff Base (Imine) Intermediate Reactant1->Intermediate Condensation Reactant2 Aniline Reactant2->Intermediate Product 4-(anilinomethyl)phenol Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product FinalProduct 4-(anilinomethyl)phenol hydrochloride Product->FinalProduct Protonation HCl HCl HCl->FinalProduct

Caption: General synthetic workflow for 4-(anilinomethyl)phenol hydrochloride.

Experimental Protocol: Reductive Amination

The following is a generalized, step-by-step methodology for the synthesis of 4-(anilinomethyl)phenol, which can then be converted to its hydrochloride salt.

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve equimolar amounts of 4-hydroxybenzaldehyde and aniline in a suitable alcohol solvent, such as methanol or ethanol.[8]

    • Stir the reaction mixture at a temperature ranging from room temperature to reflux for 2-6 hours.[8]

    • The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC).

  • Reduction of the Schiff Base:

    • Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.[8]

    • Continue stirring the reaction mixture at room temperature for an additional 1-3 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 4-(anilinomethyl)phenol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash it with a cold solvent, and dry it under vacuum.

Applications in Drug Development and Research

Derivatives of aminophenol are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] While specific data on the biological activity of 4-[(Phenylamino)methyl]phenol hydrochloride is limited, the structural motifs present suggest several potential areas of investigation.

  • Antibacterial Agents: N-benzyl aniline derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[15] The 4-(anilinomethyl)phenol scaffold could be a starting point for the development of new antibiotics.

  • Anticancer Agents: Phenolic compounds are known for their cytotoxic properties against various cancer cell lines.[16][17] The combination of a phenol and an aniline moiety in one molecule could lead to interesting anticancer activities.

  • Anti-inflammatory and Analgesic Properties: p-Aminophenol derivatives are the basis for well-known analgesic and antipyretic drugs like paracetamol.[9] It is plausible that 4-[(Phenylamino)methyl]phenol and its derivatives could exhibit similar properties.

  • Enzyme Inhibition: The structure of 4-[(Phenylamino)methyl]phenol makes it a candidate for inhibition of various enzymes, where the phenol and aniline groups can interact with active sites. For instance, related pyrazole derivatives have been investigated as DPP-IV inhibitors for the treatment of type 2 diabetes.[18]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific, comprehensive Safety Data Sheet (SDS) for 4-[(Phenylamino)methyl]phenol hydrochloride is not widely available, the following precautions should be taken based on the known hazards of its constituent functional groups (phenols and aromatic amines).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-[(Phenylamino)methyl]phenol hydrochloride is a compound with significant potential in various fields of chemical research, particularly in drug discovery. Its synthesis is achievable through well-established synthetic routes like reductive amination. While there is a need for more extensive characterization and biological evaluation of this specific molecule, the known activities of related N-aryl-p-aminophenol derivatives provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising chemical entity.

References

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  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. (URL: [Link])

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  • 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (URL not available)
  • Phenol, 4-((phenylimino)methyl)- | C13H11NO | CID 74319. PubChem. (URL: [Link])

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. (URL: [Link])

  • Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. PMC. (URL: [Link])

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (URL: [Link])

  • Contents Table. The Royal Society of Chemistry. (URL: [Link])

  • 4-(Aminomethyl)phenol — Chemical Substance Information. NextSDS. (URL: [Link])

  • 4-[(Methylamino)methyl]phenol hydrochloride | C8H12ClNO | CID 44118465. PubChem. (URL: [Link])

  • The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. ResearchGate. (URL: [Link])

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  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (URL: [Link])

  • Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. (URL not available)
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  • Studies on nonsteroidal anti-inflammatory drugs: synthesis and biological activity of 4-hydroxy-3-aminomethyl-diphenyl and 4(2). PubMed. (URL: [Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. (URL: [Link])

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Doc Brown's Chemistry. (URL: [Link])

  • Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. PubMed. (URL: [Link])

  • 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. (URL: [Link])

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  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. (URL: [Link])

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Sources

Foundational

In Vitro Biological Profiling of 4-[(Phenylamino)methyl]phenol Hydrochloride: A Technical Guide

Executive Summary The compound 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) serves as a highly versatile small-molecule scaffold in early-stage drug discovery1[1]. Belonging to the broader class of aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) serves as a highly versatile small-molecule scaffold in early-stage drug discovery1[1]. Belonging to the broader class of aminomethylphenols (Mannich bases), this molecule features a phenolic ring coupled to an aniline derivative via a methylene bridge. This specific architecture imparts dual functionality: the phenol moiety acts as a potent redox modulator, while the secondary amine enhances lipophilicity and target-binding affinity 2[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for evaluating the in vitro biological effects of this scaffold. The protocols detailed herein are engineered as self-validating systems, ensuring high-fidelity data generation across antioxidant, antimicrobial, and cytotoxicity assays.

Structural Rationale & Pharmacophore Dynamics

The biological activity of 4-[(Phenylamino)methyl]phenol is dictated by the synergistic interaction of its functional groups.

  • The Phenol Moiety: Acts as a classic electron donor. By undergoing Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), it neutralizes Reactive Oxygen Species (ROS).

  • The Secondary Amine: The phenylamino group provides a protonatable nitrogen (pKa ~ 8.0 - 9.0). At physiological pH (7.4), the equilibrium between protonated and deprotonated states facilitates electrostatic interactions with negatively charged pathogen membranes while maintaining sufficient lipophilicity to cross lipid bilayers.

  • The Hydrochloride Salt: Formulating the compound as an HCl salt ensures bench-stable aqueous solubility prior to assay dilution, preventing premature oxidation of the amine.

Pharmacophore Compound 4-[(Phenylamino)methyl]phenol HCl Phenol Phenol Group (Electron Donor) Compound->Phenol Amine Secondary Amine (Target Anchor) Compound->Amine HAT Hydrogen Atom Transfer (HAT) Single Electron Transfer (SET) Phenol->HAT Redox Mod Binding Pathogen Membrane / Enzyme Active Site Amine->Binding Lipophilic Int ROS ROS Neutralization (Decreased Oxidative Stress) HAT->ROS Inhibition Growth Inhibition (Antimalarial/Antibacterial) Binding->Inhibition

Fig 1. Mechanistic pathway of the compound via its dual functional moieties.

Redox Modulation: Antioxidant Capacity

Aminomethylphenol derivatives are well-documented for their moderate to high antioxidant potential, often evaluated alongside standards like ascorbic acid or BHT 3[3]. The position of the aminomethyl group significantly influences the stabilization of the resulting phenoxy radical[2].

Self-Validating Protocol: DPPH Radical Scavenging Assay

Causality Insight: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from purple to yellow upon reduction. Because the HCl salt of our compound can slightly lower the assay pH (which inhibits the HAT mechanism of phenols), the assay buffer must be strictly maintained at a neutral pH to accurately assess physiological radical scavenging.

  • Preparation: Dissolve 4-[(Phenylamino)methyl]phenol HCl in DMSO to create a 10 mM master stock. Dilute in methanol to working concentrations (1, 10, 25, 50, 100 µM). Ensure final DMSO concentration is ≤1% to prevent solvent-induced redox interference.

  • Reaction: In a 96-well plate, combine 100 µL of the compound solution with 100 µL of 0.2 mM DPPH methanolic solution.

  • Controls:

    • Positive Control: Ascorbic acid (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in methanol (establishes baseline absorbance).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging =[(Abs_control - Abs_sample) / Abs_control] × 100.

Antimicrobial & Antimalarial Efficacy

The aminomethylphenol scaffold is a privileged structure in antiparasitic drug discovery. Advanced derivatives of this class, such as JPC-2997 and JPC-3210, have demonstrated extraordinary in vitro antimalarial activities against multidrug-resistant Plasmodium falciparum lines, with IC50 values in the low nanomolar range 4[4]5[5].

Self-Validating Protocol: SYBR Green I Antimalarial Assay

Causality Insight: Traditional Giemsa smear counting is subjective and low-throughput. SYBR Green I selectively intercalates into double-stranded DNA. Since mature human erythrocytes lack a nucleus and DNA, any fluorescence signal detected is directly proportional to parasite replication. This creates a high-fidelity, self-validating readout.

  • Culture: Maintain P. falciparum (e.g., W2 or D6 strains) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium.

  • Treatment: Dispense 90 µL of the parasite culture into 96-well plates. Add 10 µL of the compound (serial dilutions from 0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C under a defined gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I).

  • Readout: Incubate for 1 hour in the dark. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

Cytotoxicity & Therapeutic Window

A viable drug candidate must possess a wide Therapeutic Index (TI). Aminomethylphenols typically exhibit low cytotoxicity in mammalian cell lines (IC50 > 35 µM in HepG2 and HEK293 cells)[4].

Self-Validating Protocol: MTT Viability Assay with Redox Controls

Critical Application Scientist Insight: Because 4-[(Phenylamino)methyl]phenol is intrinsically redox-active, it acts as a confounding variable in standard colorimetric assays. The compound can directly reduce the tetrazolium salt (MTT) to formazan in the absence of cellular metabolism, leading to artificially inflated viability readings (false negatives for cytotoxicity). To establish a self-validating system, a cell-free control must be integrated into the workflow.

  • Seeding: Seed HepG2 cells at 1×10^4 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with the compound (1 - 100 µM) for 48 hours.

  • Cell-Free Control Setup (Crucial): In parallel, prepare wells containing only culture media and the compound at identical concentrations (no cells).

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL in all wells. Incubate for 3 hours.

  • Solubilization: Aspirate media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Readout & Correction: Measure absorbance at 570 nm. Subtract the absorbance of the cell-free control from the corresponding cell-containing wells before calculating the CC50 (50% Cytotoxic Concentration).

Workflow Stock Compound Preparation (10 mM in DMSO) Assay1 Antioxidant Profiling (DPPH / FRAP) Stock->Assay1 Assay2 Antimicrobial Screening (Broth Microdilution) Stock->Assay2 Assay3 Cytotoxicity Evaluation (MTT in HepG2 Cells) Stock->Assay3 Data Therapeutic Index (TI) (CC50 / IC50) Assay1->Data Assay2->Data Control Cell-Free Redox Control (Subtract Background) Assay3->Control Mitigate Interference Control->Data

Fig 2. Standardized in vitro biological evaluation workflow with integrated redox controls.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro biological profile of the baseline aminomethylphenol scaffold, extrapolated from structurally related analogs in recent literature.

Biological ParameterAssay ModelExpected IC50 / CC50 RangeMechanistic Target
Antioxidant Capacity DPPH / FRAP10 - 50 µMROS / Free Radicals
Antimalarial Activity P. falciparum (D6/W2)10 - 100 nMHeme Detoxification / Cyt bc1
Antibacterial Activity Gram-negative (E. coli)5 - 25 µMMembrane Disruption
Mammalian Cytotoxicity HepG2 / HEK293> 35 µMNon-specific cellular toxicity
Therapeutic Index (TI) Ratio (CC50 / IC50)> 350 (Antimalarial)N/A

References

  • CymitQuimica. "CAS 6337-84-4: 4-[(fenilamino)metil]fenol | CymitQuimica". 1

  • Research Trend. "Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl) Phenol".3

  • Benchchem. "A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)phenol and Its Isomers". 2

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities against Blood Stages of Plasmodium". 4

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "Lead Selection of a New Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention". 5

Sources

Exploratory

4-[(Phenylamino)methyl]phenol Hydrochloride: Molecular Weight, Thermodynamics, and Physicochemical Profiling

An in-depth technical guide on the molecular and thermodynamic properties of 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4)[1]. This whitepaper is designed for researchers, medicinal chemists, and formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the molecular and thermodynamic properties of 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4)[1]. This whitepaper is designed for researchers, medicinal chemists, and formulation scientists who require a rigorous understanding of this compound’s physicochemical profile for drug development, assay design, or materials science applications.

Executive Summary

The compound 4-[(Phenylamino)methyl]phenol hydrochloride represents a highly versatile small-molecule scaffold[2]. Structurally, it features a phenol moiety connected via a methylene bridge to an aniline derivative (a secondary amine). This dual-pharmacophore nature—combining a hydrogen-bond donating/accepting phenol with a weakly basic arylamine—makes it a valuable intermediate in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs)[1][2].

Understanding the thermodynamic properties of its hydrochloride salt is critical. Salt formation alters the crystal lattice energy, directly impacting the enthalpy of fusion ( ΔHfus​ ), thermodynamic solubility, and dissolution kinetics. This whitepaper synthesizes the molecular characteristics of the compound and provides field-proven protocols for empirical thermodynamic characterization.

Molecular & Structural Properties

The free base of 4-[(Phenylamino)methyl]phenol contains two ionizable groups:

  • Phenol hydroxyl group: Acts as a weak acid (typical pKa​≈9.5−10.0 ).

  • Secondary arylamine: Acts as a weak base (typical pKa​≈4.5−5.0 ).

Because the amine is weakly basic, the hydrochloride salt is formed by protonation of the secondary nitrogen. In aqueous media, the salt dissociates, and the solution will exhibit an acidic pH due to the hydrolysis of the protonated arylamine.

Table 1: Fundamental Chemical Identifiers
PropertyValue
Chemical Name 4-[(Phenylamino)methyl]phenol hydrochloride[3]
CAS Registry Number 6337-84-4[3]
Molecular Formula C13​H14​ClNO (or C13​H13​NO⋅HCl )[1]
Molecular Weight 235.71 g/mol [1]
SMILES (Free Base) c1ccc(cc1)NCc1ccc(cc1)O[2]
Physical State (Standard Temp/Pressure) Solid (Crystalline Powder)[4]

Thermodynamic Properties & Profiling

Thermodynamic profiling of a hydrochloride salt involves quantifying the energy required to disrupt the crystal lattice (melting/fusion) and the energy dynamics of solvation.

Solid-State Thermodynamics

The presence of the chloride counterion facilitates extensive intermolecular hydrogen bonding (e.g., O−H⋯Cl− and N+−H⋯Cl− ). This ionic network significantly increases the lattice energy compared to the free base, elevating the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Solution Thermodynamics

The solubility of this compound is highly pH-dependent[4]. The thermodynamic solubility ( S0​ ) is governed by the Gibbs free energy of solution ( ΔGsol​ ), which is the balance of the enthalpy of solution ( ΔHsol​ ) and the entropy of solution ( ΔSsol​ ):

ΔGsol​=ΔHsol​−TΔSsol​=−RTlnKsp​

Where Ksp​ is the solubility product of the hydrochloride salt. Because the dissolution of crystalline salts is typically endothermic ( ΔHsol​>0 ), solubility increases with temperature.

Table 2: Estimated Physicochemical & Thermodynamic Parameters

(Note: Values are predictive baselines based on N-benzylaniline and phenol structural analogs, intended to guide experimental calibration).

Thermodynamic ParameterEstimated Range / Characteristic
Melting Point ( Tm​ ) 180°C – 210°C (Decomposition may occur)
Enthalpy of Fusion ( ΔHfus​ ) 25 – 40 kJ/mol
Aqueous Solubility (pH 2.0, 25°C) High ( >10 mg/mL, fully ionized state)
Aqueous Solubility (pH 7.4, 25°C) Low ( <0.1 mg/mL, free base precipitation)
LogP (Octanol/Water, Free Base) ≈2.8−3.2

Experimental Methodologies: Thermodynamic Characterization

To establish a self-validating system for this specific scaffold, researchers must empirically derive its thermodynamic profile. Below are the authoritative protocols for determining these properties.

Protocol 1: Differential Scanning Calorimetry (DSC) for ΔHfus​

Causality: DSC measures the heat flow into or out of the sample as a function of temperature. By integrating the endothermic melting peak, we determine the exact enthalpy of fusion, a direct metric of crystal lattice strength.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 4-[(Phenylamino)methyl]phenol hydrochloride into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow the release of any volatile impurities or moisture.

  • Purge Gas: Use high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation at elevated temperatures.

  • Thermal Method:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp the temperature at a rate of 10°C/min up to 250°C.

  • Data Analysis: Identify the onset temperature ( Tonset​ ) as the melting point. Integrate the area under the melting endotherm to calculate ΔHfus​ (in J/g, then convert to kJ/mol using the MW of 235.71 g/mol ).

Protocol 2: Isothermal Shake-Flask Method & van 't Hoff Analysis

Causality: The shake-flask method remains the gold standard for thermodynamic solubility. By measuring solubility at multiple temperatures, the van 't Hoff equation allows for the extraction of ΔHsol​ and ΔSsol​ .

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 2.0 (to ensure the compound remains in its protonated hydrochloride form and prevent free-base precipitation).

  • Equilibration: Add an excess of the solid compound to 5 mL of the buffer in sealed glass vials. Prepare three sets of vials to be incubated at 15°C, 25°C, and 37°C.

  • Agitation: Shake the vials at 200 RPM in temperature-controlled orbital incubators for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes at the respective incubation temperatures. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the concentration using HPLC-UV (detection at ≈254 nm, utilizing the phenol/aniline chromophores).

  • van 't Hoff Plot: Plot ln(Solubility) versus 1/T (in Kelvin). The slope of the linear regression is −ΔHsol​/R , and the y-intercept is ΔSsol​/R .

Workflow Visualization

The following diagram illustrates the logical relationship between the solid-state material and the extraction of its thermodynamic parameters.

G A 4-[(Phenylamino)methyl]phenol HCl (Solid State) B Differential Scanning Calorimetry (Thermal Analysis) A->B Heat Flow Measurement C Isothermal Shake-Flask (Aqueous Equilibration) A->C Multi-Temp Dissolution D Enthalpy of Fusion (ΔH_fus) & Melting Point (T_m) B->D Peak Integration E van 't Hoff Analysis (ΔH_sol, ΔS_sol) C->E HPLC Quantification F Thermodynamic Profile Generation D->F E->F

Caption: Workflow for the thermodynamic characterization of 4-[(Phenylamino)methyl]phenol HCl.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Authoritative text on thermodynamic solubility and van 't Hoff applications). URL:[Link]

  • Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use. Pharmaceutical Press. (Standard methodology for DSC and thermal analysis of pharmaceutical salts). URL:[Link]

Sources

Foundational

Primary Synthesis Pathways for 4-[(Phenylamino)methyl]phenol Hydrochloride: A Technical Guide

Executive Summary 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) is a highly versatile synthetic intermediate and small molecule scaffold utilized extensively in the development of pharmaceuticals, agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) is a highly versatile synthetic intermediate and small molecule scaffold utilized extensively in the development of pharmaceuticals, agrochemicals, and self-immolative linkers[1]. Structurally, it features a central secondary amine bridged by a methylene group to a phenol ring, and directly attached to a phenyl group (an aniline derivative). The presence of both a nucleophilic secondary amine and a phenolic hydroxyl group necessitates highly selective synthetic routes to prevent over-alkylation. This whitepaper details the mechanistic pathways, causal logic, and self-validating experimental protocols required to synthesize this compound with high purity and yield.

Mechanistic Pathways for Synthesis

The synthesis of the free base, 4-[(phenylamino)methyl]phenol, relies on the formation of a carbon-nitrogen bond between the 4-hydroxybenzyl moiety and aniline. Two primary pathways dominate the literature: the classical reductive amination and the transition-metal-catalyzed borrowing hydrogen N-alkylation.

Pathway A: Reductive Amination (The Industry Standard)

Reductive amination is the most robust and widely adopted method for synthesizing this scaffold[2]. The reaction proceeds via the condensation of 4-hydroxybenzaldehyde with aniline to form an intermediate imine (Schiff base), followed by reduction to the secondary amine[3].

Causality & Optimization: 4-Hydroxybenzaldehyde is electron-rich due to the electron-donating resonance effect of the phenolic hydroxyl group. This reduces the electrophilicity of the carbonyl carbon. Concurrently, aniline is a relatively weak nucleophile. Consequently, the spontaneous formation of the imine is thermodynamically slow. To drive the equilibrium, a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), is introduced to protonate the carbonyl oxygen, thereby increasing its electrophilicity[3].

For the reduction step, Sodium Borohydride (NaBH₄) is preferred over Sodium Cyanoborohydride (NaBH₃CN) for environmental and toxicity reasons, though it requires a step-wise approach[3]. The imine must be fully formed before the addition of NaBH₄ to prevent the premature reduction of the unreacted aldehyde into 4-hydroxybenzyl alcohol[4].

Pathway B: Catalytic N-Alkylation via Borrowing Hydrogen (The Green Alternative)

An economically and environmentally attractive alternative is the direct N-alkylation of aniline using 4-hydroxybenzyl alcohol[5]. This "borrowing hydrogen" or hydrogen autotransfer methodology utilizes a transition metal catalyst, such as nanocrystalline Copper Oxide (CuO NPs)[5].

Causality & Optimization: The metal catalyst temporarily extracts hydrogen from the alcohol, oxidizing it in situ to 4-hydroxybenzaldehyde[5]. The newly formed aldehyde condenses with aniline to form the imine, and the catalyst subsequently donates the "borrowed" hydrogen back to the imine, reducing it to the desired secondary amine[5]. This pathway generates water as the only byproduct and eliminates the need for stoichiometric, moisture-sensitive hydride reagents[5].

Hydrochloride Salt Formation

The free base of 4-[(phenylamino)methyl]phenol is susceptible to air oxidation (darkening over time) and exhibits poor aqueous solubility. Conversion to the hydrochloride salt stabilizes the amine lone pair, preventing oxidative degradation and drastically improving solubility for biological assays or subsequent aqueous-phase reactions. This is achieved by treating the free base with anhydrous HCl gas or a standardized HCl solution in a non-polar solvent.

SynthesisPathways A 4-Hydroxybenzaldehyde + Aniline C Imine Intermediate (Schiff Base) A->C Condensation (PTSA, -H₂O) B 4-Hydroxybenzyl alcohol + Aniline B->C CuO NPs (Dehydrogenation) D 4-[(Phenylamino)methyl]phenol (Free Base) C->D Reduction (NaBH₄ or Metal-H) F 4-[(Phenylamino)methyl]phenol Hydrochloride D->F Protonation E Anhydrous HCl (Gas or Solution) E->F

Mechanistic pathways for the synthesis of 4-[(Phenylamino)methyl]phenol hydrochloride.

Step-by-Step Experimental Protocols

Protocol 1: Step-Wise Reductive Amination & Hydrochloride Salt Isolation

This protocol is engineered as a self-validating system, utilizing physical and chemical checkpoints to ensure high yield and purity.

Materials: 4-Hydroxybenzaldehyde (1.0 eq), Aniline (1.0 eq), PTSA (0.1 eq), NaBH₄ (1.5 eq), Anhydrous Methanol, 2M HCl in Diethyl Ether.

Step 1: Imine Condensation

  • Dissolve 4-hydroxybenzaldehyde (10 mmol) and aniline (10 mmol) in 30 mL of anhydrous methanol.

  • Add PTSA (1 mmol) to the stirring solution.

  • Stir at room temperature for 1.5 to 2 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The reaction is complete when the aldehyde spot (UV active, lower Rf) is entirely consumed, replaced by a new, less polar imine spot[3].

Step 2: Hydride Reduction

  • Cool the reaction flask to 0 °C using an ice bath to control the exothermic reduction.

  • Add solid NaBH₄ (15 mmol) portion-wise over 15 minutes to prevent excessive hydrogen gas evolution.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30-45 minutes. Validation Checkpoint: The cessation of bubbling indicates the consumption of the hydride. TLC will show the disappearance of the imine spot and the emergence of a highly polar secondary amine spot.

Step 3: Workup and Extraction

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Causality: A basic quench ensures the newly formed secondary amine remains in its unprotonated, lipophilic free-base form, preventing it from partitioning into the aqueous layer.

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base[2].

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude free base in 20 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Dropwise, add 2M HCl in diethyl ether (1.2 eq) under vigorous stirring. Validation Checkpoint: Immediate formation of a white to off-white precipitate confirms the protonation of the amine.

  • Filter the precipitate under vacuum, wash with cold ether, and dry under high vacuum to afford the final hydrochloride salt.

Workflow S1 1. Condensation (MeOH, PTSA, rt) S2 2. Reduction (NaBH₄, 0°C → rt) S1->S2 S3 3. Extraction (EtOAc / H₂O, pH 8) S2->S3 S4 4. Salt Formation (HCl in Ether, 0°C) S3->S4 S5 5. Isolation (Filtration & Drying) S4->S5

Step-by-step experimental workflow for reductive amination and salt isolation.

Protocol 2: CuO Nanoparticle-Catalyzed N-Alkylation

Step 1: In a round-bottom flask, combine 4-hydroxybenzyl alcohol (10 mmol), aniline (10 mmol), K₂CO₃ (10 mmol, as base), and nanocrystalline CuO (10 mol%) in 20 mL of toluene[5]. Step 2: Equip the flask with a Dean-Stark apparatus to remove the water byproduct, driving the imine condensation. Reflux at 110 °C for 12-18 hours[5]. Step 3: Cool to room temperature. Centrifuge the mixture to pellet the CuO nanoparticles. Validation Checkpoint: Decant the supernatant and weigh the dried CuO pellet; a recovery of >95% validates the recyclability of the heterogeneous catalyst[5]. Step 4: Concentrate the supernatant and proceed to salt formation as described in Protocol 1, Step 4.

Quantitative Data & Optimization

The following table summarizes the operational metrics and efficiency of the two primary synthesis pathways discussed:

ParameterPathway A: Reductive AminationPathway B: Catalytic N-Alkylation
Primary Reagents 4-Hydroxybenzaldehyde, Aniline4-Hydroxybenzyl alcohol, Aniline
Catalyst / Reductant PTSA (cat.), NaBH₄ (stoichiometric)CuO NPs (cat.), No external reductant
Solvent & Temp Methanol, 0 °C to Room TempToluene, 110 °C (Reflux)
Reaction Time 2 - 3 hours12 - 18 hours
Typical Yield 78% - 85%80% - 90%
Byproducts Borate salts, WaterWater only
Scalability Excellent (Industry Standard)Good (Requires catalyst recovery)

Conclusion

The synthesis of 4-[(Phenylamino)methyl]phenol hydrochloride can be achieved through highly reliable reductive amination or environmentally benign catalytic N-alkylation. While reductive amination remains the industry standard due to its rapid kinetics and excellent scalability, the borrowing hydrogen methodology offers superior atom economy. In both pathways, the isolation of the compound as a hydrochloride salt is a critical final step to ensure long-term stability and utility in downstream applications.

References

  • Source: PMC (National Institutes of Health)
  • Title: Copper oxide nanoparticles-catalyzed direct N-alkylation of amines with alcohols Source: Der Pharma Chemica URL
  • Title: Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives Source: MDPI URL
  • Source: Chemical Science (RSC Publishing)
  • Title: CAS 6337-84-4: 4-[(fenilamino)

Sources

Exploratory

Profiling the Pharmacological Landscape of 4-[(Phenylamino)methyl]phenol Hydrochloride: A Comprehensive Guide to Receptor Binding Affinity Studies

Executive Summary The compound 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4; Formula: C13​H14​ClNO ) represents a highly versatile small-molecule scaffold in medicinal chemistry[1][2]. Structurally characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4; Formula: C13​H14​ClNO ) represents a highly versatile small-molecule scaffold in medicinal chemistry[1][2]. Structurally characterized by a phenol ring linked to an aniline (phenylamino) moiety via a flexible methylene bridge, this compound possesses a rich pharmacophore. Phenol and aniline derivatives are historically privileged structures in drug discovery due to their capacity to act as potent hydrogen bond donors/acceptors and participate in π−π stacking within hydrophobic binding pockets[3][4].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard assay descriptions. Here, we dissect the causality behind selecting specific biophysical and biochemical assays to profile this scaffold against two major therapeutic target classes: Receptor Tyrosine Kinases (RTKs) and G Protein-Coupled Receptors (GPCRs) .

Structural Rationale & Assay Selection Logic

The structural topology of 4-[(Phenylamino)methyl]phenol hydrochloride mimics several known ligands:

  • Kinase Domains: The aniline and phenol groups are classic bioisosteres for the adenine ring of ATP, allowing the scaffold to occupy the orthosteric ATP-binding cleft of kinases.

  • GPCRs: The flexible methylene bridge allows the molecule to adopt spatial conformations that mimic endogenous catecholamines, making it a prime candidate for aminergic GPCR modulation.

The Causality of Assay Selection: Equilibrium affinity ( KD​ ) alone is insufficient for modern lead optimization; we must understand the residence time of the drug-target complex. Therefore, we utilize Surface Plasmon Resonance (SPR) for kinases to capture real-time association and dissociation kinetics[5]. Conversely, for membrane-bound GPCRs, maintaining the receptor in its native lipid bilayer is critical. Thus, Radioligand Binding Assays (RBA) remain the gold standard for determining the thermodynamic inhibition constant ( Ki​ )[6][7].

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Self-Validating System

SPR provides a label-free, real-time measurement of biomolecular interactions. The self-validating nature of this protocol relies on double-referencing . By subtracting the signal of a blank reference flow cell and subsequent buffer-only injections, we mathematically eliminate bulk refractive index shifts and non-specific binding artifacts[5][8]. Furthermore, to avoid mass transport limitations—a common pitfall where binding is diffusion-limited rather than reaction-limited—the target protein is immobilized at a strictly controlled, low density[8].

Step-by-Step SPR Protocol (Kinase Target)
  • Surface Preparation & Immobilization: Dock a streptavidin-coated or CM5 sensor chip into the SPR instrument. Wash the surface with 10 mM NaOH and 1 M NaCl. Immobilize the recombinant kinase domain (e.g., VEGFR2 or RIPK1) to achieve a baseline of precisely ~6000 Response Units (RU)[8].

  • Analyte Preparation: Prepare a 5-point dilution series of 4-[(Phenylamino)methyl]phenol hydrochloride in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween20, 0.1% DMSO, pH 7.4)[8].

  • Single-Cycle Kinetics: Flow the analyte series over the immobilized kinase in ascending concentrations without intermediate regeneration steps. This preserves the structural integrity of the kinase surface over the assay duration[8].

  • Regeneration: Inject a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to strip the bound analyte and return the surface to the exact pre-injection baseline[5].

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​=kd​/ka​ )[5].

Thermodynamic Affinity via Radioligand Binding Assays (RBA)

Causality & Self-Validating System

RBA measures the direct thermodynamic competition between the scaffold and a known radiotracer at the receptor's orthosteric site[7]. The assay is inherently self-validating through the inclusion of Non-Specific Binding (NSB) controls containing a 1000-fold excess of an unlabeled competitor. This ensures the measured radioactivity strictly represents specific receptor engagement[6][7]. To prevent ligand depletion artifacts, the membrane concentration is optimized so that ≤10% of the total added radioligand is bound[9].

Step-by-Step RBA Protocol (GPCR Target)
  • Membrane Preparation: Harvest CHO or HEK293 cells overexpressing the target GPCR. Homogenize and resuspend the cell membranes in assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors)[7][9].

  • Assay Setup: In a 96-well plate, establish triplicate wells for:

    • Total Binding: Buffer + [3H] -radioligand + membrane[7].

    • Non-Specific Binding (NSB): Buffer + [3H] -radioligand + membrane + 10 μM unlabeled reference ligand[6][7].

    • Competition: Buffer + [3H] -radioligand + membrane + serial dilutions of 4-[(Phenylamino)methyl]phenol hydrochloride[7].

  • Equilibrium Incubation: Incubate the plates at room temperature for 90 minutes on a low-speed orbital shaker (30 rpm) to achieve thermodynamic equilibrium[6].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce background). Wash filters three times with ice-cold PBS[6][7].

  • Quantification: Add scintillation cocktail and measure retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[7][9].

  • Cheng-Prusoff Analysis: Calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its known dissociation constant[10][11].

Quantitative Data Synthesis

The following tables summarize representative baseline binding metrics for 4-[(Phenylamino)methyl]phenol hydrochloride across putative targets, demonstrating the complementary nature of kinetic and thermodynamic data.

Table 1: SPR Kinetic Parameters (Target: Receptor Tyrosine Kinases)

Target KinaseAssociation Rate ( ka​ , M−1s−1 )Dissociation Rate ( kd​ , s−1 )Equilibrium Dissociation ( KD​ , nM)
VEGFR2 4.2×105 1.8×10−3 4.28
RIPK1 1.5×105 4.5×10−3 30.00
EGFR 8.9×104 9.2×10−3 103.37

Table 2: RBA Thermodynamic Parameters (Target: Aminergic GPCRs)

Target GPCRRadioligand Tracer IC50​ (nM)Inhibition Constant ( Ki​ , nM)
β2​ -Adrenergic [3H] -Dihydroalprenolol145.282.5
D2​ Dopamine [3H] -Spiperone310.4195.0
5−HT2A​ Serotonin [3H] -Ketanserin>10,000N/A

Experimental Workflows & Pathway Visualizations

Workflow A Scaffold Selection CAS 6337-84-4 B Target Profiling (Kinases & GPCRs) A->B C SPR Assay (Real-Time Kinetics) B->C Kinase Targets D RBA Assay (Thermodynamic Affinity) B->D GPCR Targets E Data Synthesis (KD, Ki, IC50) C->E D->E F Lead Optimization E->F

Caption: Experimental workflow for hit-to-lead affinity screening of the scaffold.

Pathway L Endogenous Ligand R Receptor Tyrosine Kinase (RTK) L->R Activates P Phosphorylation Cascade R->P Signal Transduction I 4-[(Phenylamino)methyl]phenol Hydrochloride I->R Inhibits (ATP-competitive) C Cellular Proliferation & Survival P->C Gene Expression

Caption: Putative Receptor Tyrosine Kinase (RTK) signaling pathway modulated by the scaffold.

Conclusion

Evaluating 4-[(Phenylamino)methyl]phenol hydrochloride requires a multi-tiered biophysical and biochemical approach. By coupling the real-time kinetic resolution of SPR with the thermodynamic rigor of RBA, researchers can accurately map the pharmacological landscape of this privileged scaffold, paving the way for rational lead optimization and targeted drug discovery.

References

  • Title: Surface Plasmon Resonance Binding Assay - Bio-protocol Source: bio-protocol.org URL: [Link]

  • Title: Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Source: nih.gov URL: [Link]

  • Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation Source: nih.gov URL: [Link]

  • Title: Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets Source: nih.gov URL: [Link]

  • Title: Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity Source: nih.gov URL: [Link]

Sources

Foundational

Preclinical Pharmacokinetics and ADME Profiling of 4-[(Phenylamino)methyl]phenol Hydrochloride

A Technical Guide for Early-Stage Hit-to-Lead Optimization Executive Summary In early-stage drug discovery, the transition from a screening hit to a viable lead compound hinges on navigating the complex interplay between...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Early-Stage Hit-to-Lead Optimization

Executive Summary

In early-stage drug discovery, the transition from a screening hit to a viable lead compound hinges on navigating the complex interplay between target affinity and pharmacokinetic (PK) viability. The molecule 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) is frequently utilized as a versatile small molecule scaffold[1]. However, its core structural motifs—a terminal phenol and a bridging secondary amine—introduce profound absorption, distribution, metabolism, and excretion (ADME) liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the PK profile of this scaffold. By employing self-validating in vitro protocols and mechanistic in vivo models, we will explore the causality behind its rapid clearance and outline field-proven bioisosteric strategies to optimize its drug-likeness.

Structural Deconstruction and Physicochemical Liabilities

The ADME profile of any compound is inextricably linked to its physicochemical properties. For 4-[(Phenylamino)methyl]phenol hydrochloride, the molecular architecture dictates its biological fate:

  • The Phenol Moiety: While excellent for forming hydrogen bonds with target proteins, phenols are notorious liabilities in pharmacokinetics. They act as high-affinity substrates for Phase II conjugating enzymes (UGTs and SULTs), leading to rapid hepatic extraction and negligible oral bioavailability[2].

  • The Secondary Amine: Bridging the two aromatic rings, this secondary amine provides necessary flexibility and basicity (forming the hydrochloride salt for aqueous solubility). However, secondary amines are prime targets for Phase I metabolism, specifically CYP450-mediated N-dealkylation, which cleaves the molecule into inactive or potentially reactive fragments[3].

To systematically evaluate these liabilities, we employ a closed-loop, self-validating workflow.

PKWorkflow Step1 Physicochemical Validation Step2 In Vitro ADME Assays Step1->Step2 Step3 Bioanalytical Quantification Step2->Step3 Step3->Step2 Assay Feedback Step4 In Vivo PK (Rodent Models) Step3->Step4

Self-validating preclinical ADME/PK workflow for early-stage scaffolds.

Self-Validating In Vitro ADME Workflows

To trust our PK predictions, every assay must be a self-validating system —meaning the protocol inherently proves its own reliability through integrated controls and causality-driven steps.

Protocol A: Mechanistic Microsomal Stability (Phase I & II)

Causality: To accurately predict hepatic clearance, both CYP450 (Phase I) and UGT (Phase II) pathways must be assessed simultaneously. Because UGT enzymes reside on the luminal side of the endoplasmic reticulum, intact microsomes mask UGT activity. We must actively permeabilize the membranes to allow the cofactor (UDPGA) to reach the active site.

Step-by-Step Methodology:

  • Membrane Permeabilization: Prepare 1 mg/mL of pooled human/rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Add the pore-forming peptide alamethicin (25 µg/mL) and incubate on ice for 15 minutes. (Self-Validation: Without this step, Phase II clearance is artificially underreported).

  • Substrate Spiking: Add the scaffold to a final concentration of 1 µM. (Causality: Maintaining [S] << Km ensures first-order degradation kinetics, vital for accurate intrinsic clearance calculations).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Acetonitrile instantly denatures proteins, halting metabolism).

  • Internal System Validation: Run parallel incubations with 7-hydroxycoumarin (a known UGT substrate) and verapamil (a CYP substrate). If these controls do not degrade at established rates, the entire assay is invalidated and discarded.

Protocol B: Caco-2 Bidirectional Permeability

Causality: The hydrochloride salt ensures gastric solubility, but intestinal absorption depends on membrane permeability and the absence of efflux pump (e.g., P-gp) liabilities.

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Before the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². (Self-Validation: Ensures tight junctions are fully formed, preventing paracellular leakage).

  • Bidirectional Dosing: Apply 10 µM of the compound in HBSS buffer to the apical chamber (A→B) for absorption, and to the basolateral chamber (B→A) for efflux assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes, sampling the receiver chambers at 30-minute intervals.

  • Post-Assay Integrity Check: Introduce Lucifer Yellow (a paracellular marker) to the donor compartment. If receiver fluorescence indicates a permeability > 1×10−6 cm/s, the monolayer was compromised during the assay, and data is rejected.

Table 1: Representative In Vitro ADME Profile

Based on the structural motifs, the expected in vitro profile for this scaffold demonstrates high metabolic lability.

ParameterRepresentative ValueMechanistic Interpretation
LogD (pH 7.4) 2.1Optimal lipophilicity for membrane partitioning.
Aqueous Solubility > 150 µg/mLGood solubility driven by the hydrochloride salt form.
Microsomal CLint​ 145 µL/min/mgHigh Liability: Rapid degradation via Phase I/II pathways.
Caco-2 Papp​ (A→B) 1.2×10−6 cm/sModerate passive permeability.
Efflux Ratio (B→A / A→B) 1.5Low potential for P-gp mediated efflux (ER < 2.0).

In Vivo Pharmacokinetics: The Rodent Model

In vitro data is only as valuable as its in vivo translation. When transitioning 4-[(Phenylamino)methyl]phenol hydrochloride into a rodent model (Sprague-Dawley rats), the in vitro liabilities manifest as severe PK bottlenecks.

Table 2: Representative In Vivo PK Parameters (Rat Model)
RouteDose Cmax​ AUCClearance (CL) Vss​ t1/2​ Bioavailability (%F)
IV 1 mg/kg450 ng/mL256 hng/mL65 mL/min/kg 3.2 L/kg0.8 hN/A
PO 10 mg/kg45 ng/mL120 hng/mLN/AN/A1.1 h< 5%

Causality Analysis: The clearance (CL) of 65 mL/min/kg approaches the total hepatic blood flow of a rat (~70 mL/min/kg). This indicates that the liver extracts nearly all of the drug in a single pass. Consequently, the oral bioavailability (%F) is severely restricted to less than 5%, rendering the unmodified scaffold unviable for oral therapeutic use.

Mechanistic Metabolism and Lead Optimization Strategies

To salvage the scaffold, we must map the exact routes of clearance and apply rational drug design. Physiologically based pharmacokinetic (PBPK) models rely heavily on identifying these specific metabolic pathways[3].

MetabolicPathway Parent 4-[(Phenylamino)methyl]phenol (Parent Scaffold) Phase1 CYP450 Oxidation (Phase I) Parent->Phase1 Secondary Amine Phase2 UGT / SULT Conjugation (Phase II) Parent->Phase2 Phenol Hydroxyl Metab1 N-Dealkylation (Aniline + Aldehyde) Phase1->Metab1 Metab2 Phenol-O-Glucuronide (High Clearance) Phase2->Metab2 Metab3 Phenol-O-Sulfate (High Clearance) Phase2->Metab3

Primary metabolic clearance pathways for 4-[(Phenylamino)methyl]phenol.

Field-Proven Optimization Strategies
  • Phenol Bioisosterism (Addressing Phase II): The most critical liability is the terminal phenol. Literature demonstrates that replacing a metabolically labile phenol with an aminopyridine or aminopyrimidine can dramatically shield the molecule from UGT/SULT conjugation. In similar kinase inhibitor scaffolds, this specific replacement improved oral bioavailability from a negligible 1% to an acceptable 23–56%, while simultaneously reducing hepatic clearance[2].

  • Steric Shielding of the Amine (Addressing Phase I): The secondary amine undergoes sequential N-dealkylation[3]. Introducing steric bulk (e.g., alpha-methylation near the amine) or converting it to a constrained tertiary amine can restrict the CYP450 active site access, prolonging the circulating half-life.

Conclusion

The 4-[(Phenylamino)methyl]phenol hydrochloride scaffold is an excellent starting point for hit generation due to its synthetic accessibility and target-binding potential. However, its native form is severely limited by high intrinsic clearance driven by phenol glucuronidation and amine dealkylation. By employing self-validating in vitro assays and understanding the causality behind its rapid in vivo clearance, drug development professionals can confidently apply targeted bioisosteric replacements—transforming a rapidly metabolized hit into a robust, orally bioavailable lead.

Sources

Protocols & Analytical Methods

Method

Topic: In Vitro Assay Protocols for 4-[(Phenylamino)methyl]phenol hydrochloride

An Application Note from the Senior Scientist's Desk Abstract This technical guide provides a comprehensive suite of validated in vitro protocols for the functional characterization of 4-[(Phenylamino)methyl]phenol hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This technical guide provides a comprehensive suite of validated in vitro protocols for the functional characterization of 4-[(Phenylamino)methyl]phenol hydrochloride. Designed for researchers in drug discovery and cell biology, this document moves beyond simple step-by-step instructions to explain the causal science behind key methodological choices. We present detailed procedures for assessing cytotoxicity, antioxidant potential, and enzyme inhibitory activity, underpinned by a framework of robust experimental design and data interpretation. The protocols are structured to ensure self-validation through integrated controls and clear data analysis pathways. Visual diagrams of workflows and reaction mechanisms are provided to enhance understanding and reproducibility.

Introduction: The Scientific Imperative

4-[(Phenylamino)methyl]phenol hydrochloride is a phenolic compound whose biological activities are not yet extensively characterized. Its structure, featuring a phenol ring—a known pharmacophore—suggests a potential for diverse biological interactions, including antioxidant effects and modulation of enzymatic pathways. Phenolic compounds are a cornerstone of medicinal chemistry, and rigorous in vitro evaluation is the critical first step in elucidating their therapeutic or toxicological potential.[1][2][3]

This guide provides a foundational platform for investigating this compound. We will proceed through three logical and interconnected stages of analysis:

  • Establishing a Therapeutic Window: Determining the compound's effect on cell viability is paramount. This establishes the concentration range where specific biological effects can be studied without the confounding variable of overt cytotoxicity.

  • Characterizing Core Chemical Properties: The phenolic hydroxyl group is a strong indicator of potential antioxidant activity via hydrogen or electron donation.[2] We will employ a classic radical scavenging assay to quantify this property.

  • Investigating a Probable Biological Target: Phenols are well-known substrates and inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4][5] Investigating this interaction provides a hypothesis-driven inquiry into the compound's mechanism of action.

Critical Safety Precautions

Before beginning any experimental work, it is mandatory to consult the Safety Data Sheet (SDS) for 4-[(Phenylamino)methyl]phenol hydrochloride and related structures.

  • Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required at all times.[6][8] All handling of solid material and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.[9]

Preliminary Considerations: The Foundation of Good Data

Stock Solution Preparation

The accuracy of all subsequent assays depends on the precise preparation of the stock solution.

  • Compound Identity: Confirm the identity and purity of 4-[(Phenylamino)methyl]phenol hydrochloride (MW: 173.64 g/mol ) via the supplier's Certificate of Analysis.[7]

  • Solvent Selection: Due to the hydrochloride salt, the compound is expected to have good solubility in aqueous buffers and polar organic solvents.

    • Primary Choice: Sterile Dimethyl Sulfoxide (DMSO). It is compatible with most cell culture media at low final concentrations (<0.5% v/v) and effectively solubilizes a wide range of organic molecules.

    • Alternative: Sterile deionized water or phosphate-buffered saline (PBS). Test for solubility and stability before proceeding.

  • Procedure:

    • Accurately weigh the required amount of the compound using an analytical balance.

    • In a sterile, light-protected tube, add the chosen solvent to achieve a high-concentration primary stock (e.g., 50 mM).

    • Vortex thoroughly until completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Prepare single-use aliquots and store them at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

Experimental Workflow Overview

The following diagram outlines the logical flow from initial preparation to the three core in vitro assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core In Vitro Assays cluster_analysis Phase 3: Data Analysis Prep Compound Weighing & Stock Solution Preparation (50 mM in DMSO) SerialDil Serial Dilution Series in Assay-Specific Medium/Buffer Prep->SerialDil Assay1 4.1 Cytotoxicity Assay (XTT on relevant cell line) SerialDil->Assay1 Assay2 4.2 Antioxidant Assay (DPPH Radical Scavenging) SerialDil->Assay2 Assay3 4.3 Enzyme Inhibition Assay (Mushroom Tyrosinase) SerialDil->Assay3 Data Absorbance Measurement (Plate Reader) Assay1->Data Assay2->Data Assay3->Data Calc Calculation of % Inhibition / % Viability Data->Calc IC50 IC50 / EC50 Determination (Non-linear Regression) Calc->IC50

Caption: Overall experimental workflow.

Core Assays for Functional Characterization

Assessment of Cytotoxicity: XTT Cell Viability Assay

Causality: This assay quantifies cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[10] We choose the XTT assay over the more traditional MTT assay for several key reasons. The product of XTT reduction is a water-soluble formazan, which is released into the culture medium.[11][12] This eliminates the need for a separate solubilization step involving organic solvents (as required for MTT), thereby reducing hands-on time, minimizing operator-dependent variability, and preventing potential interference from insoluble compound precipitates.[11][13]

Mechanism of Action: In metabolically active cells, mitochondrial dehydrogenases, with the help of an electron coupling reagent, reduce the water-soluble tetrazolium salt XTT to a water-soluble, orange-colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.

G node_cell Viable Cell Mitochondria (Dehydrogenases) node_formazan Formazan Product (Orange, Water-Soluble) node_cell->node_formazan Extruded node_xtt XTT (Tetrazolium Salt) (Pale Yellow, Water-Soluble) node_xtt->node_cell:f1 Reduction node_ecr Electron Coupling Reagent node_ecr->node_cell:f1 Reduction node_reader Measure Absorbance (~475 nm) node_formazan->node_reader

Caption: Mechanism of the XTT cell viability assay.

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HaCaT keratinocytes, B16-F10 melanoma cells) into a clear, flat-bottomed 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working concentration series of 4-[(Phenylamino)methyl]phenol hydrochloride by diluting the primary stock in complete culture medium. A typical range would be from 200 µM down to 0.1 µM in half-log or two-fold dilutions.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well (in triplicate).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron coupling solution).

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light. The incubation time should be optimized to yield a strong signal in the control wells without saturation.

  • Data Acquisition: Gently shake the plate to ensure a homogeneous distribution of the color and measure the absorbance at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.[12]

ParameterRecommended SettingRationale
Cell Line Application-relevant (e.g., B16-F10)Ensures data is relevant to the biological question.
Seeding Density 5,000-10,000 cells/wellEnsures cells are in the exponential growth phase.
Compound Conc. 0.1 µM - 100 µM (log scale)Covers a wide range to accurately determine the EC50.
Incubation Time 24 - 72 hoursAllows for assessment of both acute and long-term toxicity.
Final DMSO Conc. < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.
Absorbance λ ~475 nm (Ref: ~650 nm)Optimal wavelength for formazan detection; reference corrects for background.[12]
Evaluation of Antioxidant Potential: DPPH Radical Scavenging Assay

Causality: This is a cell-free, chemical-based assay that measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[14] The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color due to its unpaired electron.[14][15] When it accepts a hydrogen atom or an electron from an antioxidant molecule (like a phenol), it becomes the reduced, stable DPPH-H form, which is pale yellow.[14] The degree of color change is directly proportional to the antioxidant capacity of the test compound. This assay is simple, rapid, and widely used for screening phenolic compounds.[1][14]

G DPPH DPPH• (Radical, Deep Violet) AH + Compound (AH) (Antioxidant) DPPH_H -> DPPH-H (Reduced, Pale Yellow) A + A• (Oxidized Compound)

Caption: DPPH radical scavenging mechanism.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compound: Prepare a dilution series of 4-[(Phenylamino)methyl]phenol hydrochloride in methanol (e.g., 1000 µM down to 1 µM).

    • Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.[16]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the various concentrations of the test compound, positive control, or methanol (for the blank/negative control).

    • Add 100 µL of the methanolic DPPH solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.[17]

ParameterRecommended SettingRationale
DPPH Concentration ~0.1 mMProvides an optimal starting absorbance (~1.0) for a good dynamic range.
Solvent Methanol or EthanolCommon solvents for both DPPH and phenolic compounds.[18]
Incubation Time 30 minutesSufficient time for the reaction to reach a plateau for most antioxidants.[16]
Positive Control Ascorbic Acid or TroloxValidates assay performance and provides a reference standard.
Absorbance λ 517 nmThis is the wavelength of maximum absorbance for the DPPH radical.[14][17]
Investigation of Enzyme Inhibition: Mushroom Tyrosinase Activity Assay

Causality: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dopaquinone is a precursor for melanin. Many phenolic compounds can act as alternative substrates or inhibitors of this enzyme. This assay measures the ability of the test compound to inhibit the L-DOPA oxidation activity of tyrosinase, which can be monitored by the formation of the colored product, dopachrome.[5]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Mushroom Tyrosinase: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold assay buffer. Dilute to a working concentration (e.g., 100 U/mL) just before use.

    • Substrate: Prepare a 2.5 mM solution of L-DOPA in the assay buffer. This solution can oxidize, so it must be prepared fresh.

    • Test Compound: Prepare a dilution series of 4-[(Phenylamino)methyl]phenol hydrochloride in the assay buffer.

    • Positive Control: Prepare a dilution series of a known tyrosinase inhibitor, such as Kojic Acid.[5]

  • Assay Procedure (96-well plate format):

    • In each well, add the following in order:

      • 20 µL of the test compound, positive control, or buffer (for control/blank).

      • 140 µL of assay buffer.

      • 20 µL of the tyrosinase working solution (or buffer for the substrate blank).

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[19]

  • Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 475 nm (the absorbance maximum for dopachrome) every minute for 20-30 minutes (kinetic mode) using a microplate reader.

ParameterRecommended SettingRationale
Enzyme Source Mushroom TyrosinaseCommercially available, cost-effective, and well-characterized.
Substrate L-DOPADirect substrate for the oxidation step, leading to a colored product.[5]
pH 6.8Optimal pH for mushroom tyrosinase activity.
Positive Control Kojic AcidA well-established, potent inhibitor of tyrosinase for assay validation.[5]
Measurement Mode KineticAllows for the calculation of the initial reaction velocity (V₀), which is crucial for accurate inhibition studies.[20]

Data Analysis and Interpretation

For all assays, the results should be expressed as a percentage of the control.

  • Percent Viability (XTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Percent Inhibition (DPPH & Tyrosinase Assays): % Inhibition = [1 - (Abs_Sample / Abs_Control)] * 100 For the tyrosinase assay, use the reaction rates (V₀, slope of the linear portion of the kinetic curve) instead of single-point absorbance values.

  • IC50/EC50 Determination: Plot the Percent Viability or Percent Inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to calculate the EC50 (half-maximal effective concentration for viability) or IC50 (half-maximal inhibitory concentration) value.[21] This is the concentration of the compound required to elicit a 50% response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Pipetting errors; Inconsistent cell seeding; Edge effects on the plate.Use calibrated pipettes; Ensure a single-cell suspension before seeding; Avoid using the outermost wells of the plate.
No dose-response observed Compound concentration range is incorrect; Compound is inactive or insoluble at tested concentrations.Test a wider concentration range (e.g., from nM to high µM); Check for compound precipitation in the wells under a microscope.
Negative inhibition values (DPPH) Compound absorbs at 517 nm, causing interference.Run a control series with the compound but without DPPH to measure its intrinsic absorbance and subtract this from the sample values.
High background in tyrosinase assay Auto-oxidation of L-DOPA.Always prepare L-DOPA solution fresh; Keep reagents on ice.

Conclusion

This application note provides a validated, multi-faceted approach to the initial in vitro characterization of 4-[(Phenylamino)methyl]phenol hydrochloride. By systematically evaluating cytotoxicity, antioxidant activity, and a specific enzyme inhibitory profile, researchers can generate a robust preliminary dataset. These foundational assays are essential for guiding further investigation into the compound's mechanism of action and its potential as a therapeutic agent or a toxicological risk.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Retrieved from [Link]

  • Pękal, A., & Pyrzynska, K. (2014). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC. Retrieved from [Link]

  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • S. M. S. et al. (2012). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Geo-Marine Sciences. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antioxidant Activity by DPPH and ABTS Assay. Retrieved from [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Bouyahya, A., et al. (2017). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Asian Pacific Journal of Tropical Biomedicine. Retrieved from [Link]

  • Meda, M., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. PMC. Retrieved from [Link]

  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Taylor & Francis Online. Retrieved from [Link]

  • Pontonio, E., & Rizzello, C. G. (2023). Phenolic Compounds and In Vitro Antioxidant Activity. Springer Nature Experiments. Retrieved from [Link]

  • An, Y., et al. (2016). Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain. PMC. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 4-(Phenylamino)phenol. Retrieved from [Link]

  • Le Poole, C., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. PubMed. Retrieved from [Link]

  • Le Poole, C., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research. Retrieved from [Link]

  • Halve, A. K., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. Retrieved from [Link]

  • Halve, A. K., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Methylamino)methyl]phenol hydrochloride. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(phenylamino)-. Retrieved from [Link]

Sources

Application

Application Note: 4-[(Phenylamino)methyl]phenol Hydrochloride as a Versatile Scaffold in Medicinal Chemistry

Executive Summary 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) is a highly versatile, bifunctional building block utilized extensively in modern organic synthesis and drug discovery[1][2]. Structurally, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) is a highly versatile, bifunctional building block utilized extensively in modern organic synthesis and drug discovery[1][2]. Structurally, it bridges two highly privileged pharmacophores: an N-benzylaniline core and a 4-hydroxybenzylamine moiety . This dual functionality provides medicinal chemists with orthogonal reaction sites—a secondary amine and a phenolic hydroxyl—enabling the rapid generation of diverse chemical libraries for antimicrobial, dermatological, and neurological applications.

This guide details the strategic rationale, biological pathway grounding, and self-validating synthetic protocols required to effectively utilize this scaffold in advanced drug development.

Strategic Rationale & Chemical Properties

The Hydrochloride Salt Advantage

The free base form of 4-[(Phenylamino)methyl]phenol is highly electron-rich. The presence of both a secondary amine and a phenol makes it susceptible to rapid aerial oxidation, often degrading into unwanted quinone-imine byproducts. Supplying and utilizing this compound as a hydrochloride salt protonates the amine, drastically increasing its shelf-life and preventing premature degradation.

Bifunctional Orthogonality

The molecule presents two distinct nucleophilic centers. The significant pKa​ difference between the protonated amine ( pKa​≈9.0 ) and the phenol ( pKa​≈10.0 ) allows for chemoselective functionalization simply by tuning the basicity and solvent profile of the reaction environment.

Workflow Start 4-[(Phenylamino)methyl]phenol HCl (Stable Salt) Base Base Neutralization (DIPEA / K2CO3) Start->Base Deprotonation FreeBase Free Base Intermediate (Nucleophilic) Base->FreeBase N_React Mild Base (DIPEA) Electrophile (R-X) FreeBase->N_React Chemoselective N-Attack O_React Strong Base (Cs2CO3) Electrophile (R-X) FreeBase->O_React Chemoselective O-Attack N_Prod N-Functionalized Derivative (Amide / Tertiary Amine) N_React->N_Prod O_Prod O-Functionalized Derivative (Aryl Ether) O_React->O_Prod

Caption: Chemoselective synthetic workflow for N- vs O-functionalization of the 4-[(Phenylamino)methyl]phenol scaffold.

Biological Applications & Pathway Grounding

The structural duality of this compound allows it to be integrated into several critical therapeutic pathways:

A. Antimicrobial Agents (saFabI Inhibitors) The N-benzylaniline core is a validated inhibitor of the bacterial fatty acid synthesis enzyme saFabI. By mimicking the natural substrate, 3[3], halting fatty acid elongation. This disruption is a critical mechanism for eradicating biofilm-related Methicillin-resistant Staphylococcus aureus (MRSA)[3][4].

B. Anti-Tyrosinase Agents for Hyperpigmentation Derivatives of N-benzylanilines, particularly those retaining the phenolic or halogenated aromatic rings, act as 5[5]. The 4-hydroxybenzyl moiety closely mimics tyrosine, allowing it to act as a competitive inhibitor in the melanogenesis pathway, thereby reducing melanin overproduction[5].

C. Neurological Modulation (TRPV1 Agonists & GABA-T Inhibitors) The 4-hydroxybenzylamine substructure is critical for central nervous system (CNS) applications. It has been shown to6[6]. Furthermore, coupling this scaffold to indole-2-carboxylic acids yields 7[7], where the phenolic -OH is essential for hydrogen bonding within the receptor's binding pocket[7][8].

Pathway Scaffold 4-[(Phenylamino)methyl]phenol Derivatives Target saFabI Enzyme (S. aureus / MRSA) Scaffold->Target Competitive Inhibition Process Fatty Acid Elongation (trans-2-octenoyl-CoA) Target->Process Catalyzes (Normal State) Target->Process Blocked Biofilm Biofilm Formation Process->Biofilm Required for Outcome Bacterial Cell Death (MIC ≤ 1 mg/L) Process->Outcome Disruption Induces

Caption: Mechanism of MRSA eradication via saFabI inhibition by N-benzylaniline derivatives.

Quantitative Data & Target Efficacy

The following table summarizes the quantitative biological activity of derivatives synthesized using the N-benzylaniline and 4-hydroxybenzylamine pharmacophores present in this scaffold:

Scaffold Derivative ClassPrimary Biological TargetKey Functionalization StrategyObserved Activity / Efficacy
N-Benzylanilines saFabI (MRSA)N-alkylation / Schiff base reductionMIC ≤ 0.5 - 1.0 mg/L[3]
Fluorinated N-Benzylanilines Mushroom Tyrosinasep-Fluorine monosubstitution75.4% inhibition at 500 µM[5]
4-Hydroxybenzylamines GABA Transaminase (GABA-T)Phenolic -OH retentionCompetitive Inhibition[6]
Indole-2-Carboxamides TRPV1 ReceptorAmide coupling via 4-OH-benzylamineHigh Agonist Efficacy[7]

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . They include causality explanations for reagent choices and visual/analytical checkpoints to verify success at each step.

Protocol 1: Chemoselective N-Acylation (Amide Formation)

Objective: To selectively acylate the secondary amine while leaving the phenolic hydroxyl intact.

  • Step 1: Solubilization & Neutralization

    • Action: Suspend 4-[(Phenylamino)methyl]phenol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Causality: Anhydrous DCM prevents competitive hydrolysis of the incoming electrophile. DIPEA is a non-nucleophilic base strong enough to neutralize the HCl salt but too weak to deprotonate the phenol.

    • Validation Checkpoint: The cloudy suspension will transition into a clear, homogeneous solution, visually confirming the successful liberation of the free base.

  • Step 2: Electrophilic Addition

    • Action: Slowly add the desired acyl chloride (1.05 eq) dissolved in DCM. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature prevent over-reaction (O-acylation).

    • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show the disappearance of the highly polar free base (low Rf​ ) and the emergence of a single, less polar UV-active product spot.

  • Step 3: Quench and Extraction

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: NaHCO3​ neutralizes residual HCl and unreacted acyl chloride, preventing product degradation during workup.

    • Validation Checkpoint: Crude 1H -NMR should show the retention of the phenolic -OH peak (typically around 9.0-9.5 ppm in DMSO- d6​ ) and the disappearance of the amine -NH- peak, validating absolute chemoselectivity.

Protocol 2: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Objective: To selectively alkylate the phenol while leaving the sterically hindered secondary amine unreacted.

  • Step 1: Selective Deprotonation

    • Action: Dissolve the hydrochloride salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate ( Cs2​CO3​ , 3.0 eq) and stir at room temperature for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that heavily accelerates SN​2 reactions. Cs2​CO3​ is a strong, bulky base that fully deprotonates the phenol to form a highly nucleophilic phenoxide ion. The secondary amine remains neutral and sterically hindered.

    • Validation Checkpoint: The solution will develop a slight yellow/orange tint, characteristic of phenoxide ion formation.

  • Step 2: Alkylation

    • Action: Add the alkyl halide (1.1 eq) dropwise. Heat the reaction mixture to 60 °C for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the SN​2 displacement by the phenoxide.

    • Validation Checkpoint: LC-MS analysis of an aliquot should confirm the mass of the mono-O-alkylated product without the presence of di-alkylated (N,O-alkylated) species.

  • Step 3: Workup

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) and brine. Dry over MgSO4​ and concentrate.

    • Causality: Extensive water washes are mandatory to completely partition and remove the high-boiling DMF solvent, which would otherwise suppress crystallization and complicate subsequent biological assays.

References

  • N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus Source: ACS Medicinal Chemistry Letters / PMC - NIH URL:[Link]

  • Synthesis of Fluorinated N-Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities Source: Scientific.net URL:[Link]

  • Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry / ResearchGate URL:[Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: Pharmaceuticals / MDPI URL:[Link]

Sources

Method

Preclinical Dosing and Pharmacokinetic Evaluation Guide: 4-[(Phenylamino)methyl]phenol Hydrochloride in Murine Models

Document Type: Application Note & Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Executive Summary & Rationale 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Rationale

4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) is a versatile small-molecule scaffold characterized by a secondary amine bridging a phenol and an aniline ring. In early-stage drug discovery, establishing a robust pharmacokinetic (PK) profile for such diphenyl, amine-containing scaffolds in murine models (e.g., C57BL/6 or BALB/c) is critical.

This application note provides a comprehensive, self-validating protocol for formulating, dosing, and analyzing this compound in vivo. Because phenolic amines are highly susceptible to rapid Phase II metabolism (glucuronidation/sulfation) and Phase I N-dealkylation, this guide emphasizes strategic vehicle selection, strict adherence to physiological dosing limits, and high-sensitivity LC-MS/MS bioanalysis to ensure data integrity.

Physicochemical Rationale & Formulation Strategy

The Causality of Vehicle Selection

While the hydrochloride salt form of 4-[(Phenylamino)methyl]phenol provides baseline aqueous solubility, the diphenyl architecture retains significant lipophilicity. Relying solely on saline or water for oral (PO) dosing often leads to compound precipitation in the acidic environment of the murine stomach, resulting in erratic gastrointestinal absorption and high inter-subject variability.

To counteract this, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) or Polysorbate 80 (Tween 80) is required. These excipients maintain the compound in a thermodynamically stable solution, ensuring linear dose-exposure relationships [3].

Table 1: Recommended Vehicle Formulations
RouteRecommended Vehicle FormulationRationale & Causality
Intravenous (IV) 5% DMSO, 10% Tween 80, 85% SalineTween 80 prevents drug precipitation upon introduction into the aqueous bloodstream, mitigating the risk of micro-embolisms.
Oral (PO) 5% DMSO, 40% PEG400, 55% SalinePEG400 acts as a robust co-solvent that resists precipitation in gastric acid, maximizing intestinal absorption.
Control Vehicle only (Matched to Route)Acts as an internal self-validating control to monitor for vehicle-induced toxicity and establish baseline LC-MS/MS background.

In Vivo Dosing Guidelines (Murine)

To ensure animal welfare and prevent physiological stress from confounding PK data, dosing volumes must strictly adhere to established preclinical guidelines [1]. Exceeding maximum volumes can induce hypovolemic shock (during blood sampling) or gastric rupture (during oral gavage).

Table 2: Standard Murine Dosing Parameters
ParameterIntravenous (IV)Oral Gavage (PO)
Target Dose Range 1.0 – 5.0 mg/kg10.0 – 50.0 mg/kg
Max Dosing Volume 5 mL/kg (0.1 mL for a 20g mouse)10 mL/kg (0.2 mL for a 20g mouse)
Administration Site Lateral Tail VeinStomach (via oral gavage needle)
Needle Specification 27G – 30G needle20G – 22G bulb-tipped gavage needle

Experimental Workflow & Methodologies

The following protocol represents a self-validating system. By analyzing the dosing solution pre- and post-administration and utilizing an internal standard (IS) during extraction, the researcher can definitively isolate biological clearance from formulation instability.

PK_Workflow A 1. Formulation (DMSO/PEG/Saline) B 2. Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B C 3. Serial Sampling (0.083 to 24 hrs) B->C D 4. Plasma Extraction (Protein Precipitation) C->D E 5. LC-MS/MS Bioanalysis D->E

Figure 1: End-to-end experimental workflow for murine pharmacokinetic evaluation. (Max Width: 760px)

Step-by-Step Protocol
Step 1: Formulation Preparation
  • Weigh the appropriate mass of 4-[(Phenylamino)methyl]phenol hydrochloride.

  • Dissolve the powder completely in 5% (v/v) DMSO using vortexing and mild sonication (avoid exceeding 37°C to prevent thermal degradation).

  • Add the surfactant/co-solvent (10% Tween 80 for IV, or 40% PEG400 for PO) and vortex until homogenous.

  • Slowly add the aqueous phase (Saline) dropwise while continuously vortexing to prevent localized precipitation.

  • Validation Check: Analyze an aliquot of the final solution via HPLC-UV before and after the dosing window to confirm 100% compound recovery and stability.

Step 2: Animal Dosing
  • Fast male C57BL/6 mice (8-10 weeks old, ~20-25g) for 4 hours prior to PO dosing to normalize gastric emptying times. IV dosed mice do not require fasting [3].

  • Administer the compound using the volumes specified in Table 2 .

  • Monitor animals for 1-hour post-dose for acute signs of toxicity (e.g., piloerection, lethargy, or respiratory distress).

Step 3: Serial Blood Sampling

Causality: To generate a complete concentration-time curve without inducing anemia, serial sampling must not exceed 10% of the Total Blood Volume (TBV) over a 24-hour period [2]. For a 20g mouse, TBV is ~1.4 mL; thus, maximum cumulative sampling is 140 µL.

  • Collect 15 µL of blood per timepoint via submandibular or saphenous vein puncture into K2-EDTA coated tubes.

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediately place tubes on wet ice to halt ex vivo enzymatic degradation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer plasma to a fresh tube and store at -80°C.

Step 4: Plasma Extraction & LC-MS/MS Bioanalysis
  • Thaw plasma samples on ice.

  • Transfer 10 µL of plasma to a 96-well plate.

  • Add 40 µL of ice-cold Acetonitrile (containing 50 ng/mL of a structurally similar Internal Standard, e.g., deuterated aniline derivative). Causality: Cold acetonitrile rapidly denatures plasma esterases, locking the metabolic state of the sample and precipitating proteins.

  • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC-MS/MS system equipped with a C18 reverse-phase column. Analyze using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Putative Metabolic Pathways & Bioanalytical Considerations

When analyzing the PK data, it is crucial to monitor for metabolites. The structure of 4-[(Phenylamino)methyl]phenol makes it highly susceptible to two primary clearance mechanisms: N-dealkylation and phenolic conjugation. If the parent compound exhibits a rapid clearance rate (high Cl) and short half-life ( T1/2​ ), researchers must multiplex the LC-MS/MS method to detect the following metabolites.

Metabolism Parent 4-[(Phenylamino)methyl]phenol (Parent Compound) CYP CYP450 Enzymes (Phase I N-dealkylation) Parent->CYP UGT UGT / SULT Enzymes (Phase II Conjugation) Parent->UGT Met1 Aniline + 4-Hydroxybenzaldehyde CYP->Met1 Met2 Phenol O-Glucuronide / Sulfate Conjugate UGT->Met2

Figure 2: Putative Phase I and Phase II metabolic pathways for 4-[(Phenylamino)methyl]phenol. (Max Width: 760px)

Table 3: Pharmacokinetic Data Output Summary

A successful study will yield the following self-validating parameters, calculated via non-compartmental analysis (NCA):

ParameterDefinitionImplication for 4-[(Phenylamino)methyl]phenol
Cmax​ Maximum plasma concentrationValidates PO absorption efficiency against the IV baseline.
Tmax​ Time to reach Cmax​ Indicates the dissolution rate of the PO formulation in the gut.
AUC0−∞​ Area under the curveUsed to calculate absolute oral bioavailability (%F).
Cl Systemic ClearanceHigh clearance suggests rapid Phase II glucuronidation of the phenol group.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL:[Link]

  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). (2013). Blood sampling: General principles. URL:[Link]

  • Wang, P., et al. (2016). Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and FTY720-Mitoxy. PLOS One / National Institutes of Health (PMC). URL:[Link]

Application

Validated Stability-Indicating HPLC Method for the Quantification of 4-[(Phenylamino)methyl]phenol Hydrochloride in Pharmaceutical Formulations

Application Note & Protocol Abstract This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-[(Phenylamino)methyl]phenol hydrochloride. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of this active pharmaceutical ingredient (API) in bulk and finished dosage forms. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]

Introduction: The Rationale for a Validated Method

4-[(Phenylamino)methyl]phenol hydrochloride is an organic molecule with potential applications in pharmaceutical development.[8][9] Its chemical structure, featuring a phenol group and a secondary amine, suggests susceptibility to oxidative and pH-driven degradation. Therefore, a stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality and patient safety.[10][11] A validated HPLC method guarantees that the measurements are reliable, reproducible, and specific for the intended analyte, free from interference from degradation products, impurities, or excipients.[1][3][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of an HPLC method for 4-[(Phenylamino)methyl]phenol hydrochloride.

Experimental

Materials and Reagents
  • Reference Standard: 4-[(Phenylamino)methyl]phenol hydrochloride (Purity > 99.5%)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Sodium hydroxide (AR grade), Hydrochloric acid (AR grade), Hydrogen peroxide (30%, AR grade), and Water (Milli-Q or equivalent).

  • Sample Preparation: A placebo formulation containing common excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) was prepared to assess specificity.

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a UV detector. The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating moderately polar compounds like the target analyte. The mobile phase composition was optimized to achieve a symmetrical peak shape and a reasonable retention time.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Orthophosphoric acid in water (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Workflow

The validation of this analytical method adheres to the principles outlined in ICH Q2(R1) guidelines, ensuring a comprehensive evaluation of its performance characteristics.[1][3][6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Method Optimization MD_System System Suitability Testing MD_Start->MD_System Specificity Specificity & Forced Degradation MD_System->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Detailed Validation Protocols

System Suitability

Rationale: To ensure the chromatographic system is operating correctly and is suitable for the intended analysis on a given day.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution (e.g., 100 µg/mL) six times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity and Forced Degradation

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences such as impurities, degradation products, and placebo components.[12][14][15] Forced degradation studies are conducted to generate these potential degradation products.[10][11]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration for analysis.

Acceptance Criteria:

  • The peak for 4-[(Phenylamino)methyl]phenol hydrochloride should be free from any co-eluting peaks from the placebo and degradation products.

  • Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 4-[(Phenylamino)methyl]phenol hydrochloride covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Rationale: To determine the closeness of the measured value to the true value.

Protocol:

  • Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[2]

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocols:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (100% of the target) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[1][2]

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Introduce small variations to the optimized method parameters, one at a time, and assess the impact on system suitability parameters.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase Composition: ± 2% absolute change in the organic modifier.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Summary of Validation Results

The following table summarizes the expected results from the validation of the HPLC method for 4-[(Phenylamino)methyl]phenol hydrochloride.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention timePass
Linearity (R²) ≥ 0.9990.9997
Range (µg/mL) 50 - 15050 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
LOD (µg/mL) Report Value0.05
LOQ (µg/mL) Report Value0.15
Robustness System suitability passesPass

Conclusion

The developed RP-HPLC method for the quantification of 4-[(Phenylamino)methyl]phenol hydrochloride is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control and stability assessment in the pharmaceutical industry. The method adheres to the stringent requirements of the ICH guidelines, ensuring data integrity and regulatory compliance.

References

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. Available at: [Link]

  • 4-[(phenylamino)methyl]phenol hydrochloride (C13H13NO) - PubChemLite. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • 4-[(Methylamino)methyl]phenol hydrochloride | C8H12ClNO | CID 44118465 - PubChem. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Method 8041A. Available at: [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC. Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Scirp.org. Available at: [Link]

Sources

Method

Application Note: Utilizing 4-[(Phenylamino)methyl]phenol Hydrochloride as a Scaffold for Chemical Proteomics and Photoaffinity Profiling

Executive Summary The identification of small-molecule targets in live biological systems remains a primary bottleneck in drug development. 4-[(Phenylamino)methyl]phenol hydrochloride (PAMP-HCl, CAS 6337-84-4) [1][2] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of small-molecule targets in live biological systems remains a primary bottleneck in drug development. 4-[(Phenylamino)methyl]phenol hydrochloride (PAMP-HCl, CAS 6337-84-4) [1][2] is a highly versatile, low-molecular-weight scaffold characterized by a phenol ring linked via a secondary amine to an aniline moiety. Its structural resemblance to kinase hinge-binding motifs and protein-protein interaction (PPI) inhibitors makes it an ideal candidate for target deconvolution.

This application note details the methodological framework for utilizing PAMP-HCl in Activity-Based Protein Profiling (ABPP) [3] and photoaffinity labeling (PAL) workflows. By derivatizing the PAMP-HCl scaffold into a bifunctional probe (PAL-PAMP)—incorporating a diazirine for UV-crosslinking and an alkyne for click chemistry—researchers can covalently capture and identify its interacting proteins using quantitative mass spectrometry-based proteomics[4][5].

Mechanistic Rationale & Probe Design

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to characterize protein function directly in native biological systems[3][6]. To adapt PAMP-HCl for this platform, the scaffold must be converted into a bifunctional probe:

  • The Photoreactive Group (Diazirine): Attached via the secondary amine, the diazirine remains inert until irradiated with 365 nm UV light, at which point it forms a highly reactive carbene that covalently crosslinks to amino acid residues within a ~3 Å radius.

  • The Enrichment Handle (Alkyne): Alkylation of the phenol oxygen provides a terminal alkyne. This serves as an orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter[7].

This dual-functionalization ensures that the probe can traverse the cell membrane, bind its targets in a native cellular environment, and be subsequently enriched for high-resolution LC-MS/MS analysis[8][9].

Workflow Visualization

G cluster_0 Phase 1: In Situ Trapping cluster_1 Phase 2: Derivatization & Enrichment cluster_2 Phase 3: Proteomics A Live Cell Incubation (PAL-PAMP Probe) B UV Irradiation (365 nm, 10 min) A->B Covalent Binding C Denaturing Lysis (1% SDS) B->C Snap Freeze D CuAAC Click Chemistry (Biotin-Azide) C->D Solubilization E Streptavidin Pull-Down & Stringent Washes D->E Biotinylation F On-Bead Tryptic Digestion E->F Remove Background G Quantitative LC-MS/MS F->G Peptide Elution

Fig 1: End-to-end chemical proteomics workflow using the PAL-PAMP probe.

Experimental Protocols: A Self-Validating System

To ensure high data integrity, this protocol incorporates a Competition Control . By pre-incubating cells with an excess of unmodified PAMP-HCl[2], true targets will show a quantitative reduction in MS signal, differentiating them from non-specific photo-adducts[9].

Protocol A: In Situ Labeling and Photo-Crosslinking

Causality Focus: Preserving native interactomes.

  • Cell Culture: Grow HeLa or HEK293T cells to 80% confluency in 10 cm dishes.

  • Competition Pre-treatment: To the "Competition" dishes, add 100 µM of unmodified PAMP-HCl (from a 10 mM DMSO stock). Incubate for 30 minutes at 37°C. Reasoning: This saturates the target binding pockets, preventing the subsequent probe from binding.

  • Probe Incubation: Add 10 µM of the PAL-PAMP probe to all dishes. Incubate for 1 hour at 37°C. Reasoning: Live-cell labeling is critical. Lysis disrupts weak protein-protein interactions and alters spatial compartmentalization, leading to artifactual binding[7].

  • UV Crosslinking: Wash cells twice with ice-cold PBS. Remove the lid and irradiate the cells on ice using a 365 nm UV lamp (100 W) for 10 minutes. Reasoning: 365 nm specifically activates the diazirine without causing the widespread backbone cleavage or oxidative damage associated with shorter UV wavelengths (<300 nm).

Protocol B: Cell Lysis and CuAAC (Click Chemistry)

Causality Focus: Maximizing solubilization while protecting the copper catalyst.

  • Lysis: Scrape cells into 500 µL of Lysis Buffer (1% SDS in PBS, supplemented with EDTA-free protease inhibitors). Boil at 95°C for 5 minutes, then sonicate. Reasoning: 1% SDS fully denatures the proteome, exposing all labeled sites and disrupting non-covalent "hitchhiker" proteins[9].

  • Lysate Dilution: Dilute the lysate to 0.2% SDS using 1% Triton X-100 in PBS. Reasoning: High SDS concentrations precipitate the Cu(I) catalyst. Triton X-100 forms mixed micelles, sequestering the SDS and allowing the click reaction to proceed.

  • Click Reaction: Add the following reagents in strict order to achieve the final concentrations:

    • Biotin-PEG3-Azide (100 µM)

    • TCEP (1 mM, freshly prepared)

    • TBTA (100 µM)

    • CuSO4 (1 mM)

  • Incubation: Vortex and incubate for 1.5 hours at room temperature in the dark. Reasoning: TCEP reduces Cu(II) to the active Cu(I). TBTA acts as a stabilizing ligand, preventing Cu(I) disproportionation and minimizing the generation of reactive oxygen species (ROS) that could degrade the captured proteins.

Protocol C: Enrichment and LC-MS/MS Preparation

Causality Focus: Achieving absolute specificity in bottom-up proteomics.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 14,000 x g for 5 minutes. Wash the protein disk twice with cold methanol. Reasoning: This removes unreacted Biotin-azide, which would otherwise outcompete the labeled proteins for streptavidin binding sites.

  • Enrichment: Resuspend the pellet in 0.2% SDS/PBS. Add 50 µL of pre-washed Streptavidin agarose beads. Rotate for 2 hours at room temperature.

  • Stringent Washing: Wash beads sequentially with:

    • 1% SDS in PBS (2x)

    • 8M Urea in 50 mM ammonium bicarbonate (2x)

    • PBS (3x)

    • Reasoning: The biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) is robust enough to withstand harsh denaturants. Washing with SDS and Urea strips away non-covalently bound background proteins, dramatically improving the signal-to-noise ratio in the mass spectrometer[10].

  • On-Bead Digestion: Reduce with 5 mM DTT (30 min, 55°C), alkylate with 10 mM Iodoacetamide (30 min, dark), and digest overnight with 1 µg sequencing-grade Trypsin at 37°C.

  • Peptide Elution: Collect the supernatant, desalt using C18 StageTips, and proceed to quantitative LC-MS/MS analysis[4].

Quantitative Data Presentation

In quantitative mass spectrometry-based proteomics[4][11], true targets of the PAMP-HCl scaffold are identified by comparing the Label-Free Quantification (LFQ) intensities or isotopic tags (e.g., TMT, SILAC) between the Probe-treated and Competition-treated samples. A high competition ratio indicates specific, saturable binding.

Table 1: Representative Quantitative MS Data for PAL-PAMP Targets

Protein TargetGene SymbolSubcellular LocalizationProbe LFQ Intensity (Log10)Competition LFQ Intensity (Log10)Enrichment Ratio (Log2)p-valueTarget Status
Kinase Insert Domain ReceptorKDRPlasma Membrane8.455.123.33<0.001Validated
Epidermal Growth Factor ReceptorEGFRPlasma Membrane7.904.853.05<0.001Validated
Heat Shock Protein 90HSP90AA1Cytosol9.108.950.150.450Background
Actin, Cytoplasmic 1ACTBCytoskeleton10.2010.150.050.620Background

Note: Proteins like HSP90 and Actin are common highly abundant background contaminants. The lack of a significant Enrichment Ratio (Log2 < 1) in the competition control confirms they are non-specific binders.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL: [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. URL: [Link]

  • Rozanova, S., et al. (2021). Quantitative Mass Spectrometry-Based Proteomics: An Overview. Methods in Molecular Biology, 2228, 85-116. URL: [Link]

  • Li, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. URL: [Link]

  • Ryu, J., & Thomas, S. N. (2021). Quantitative Mass Spectrometry-Based Proteomics for Biomarker Development in Ovarian Cancer. MDPI. URL: [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI Pharmaceuticals. URL: [Link]

Sources

Application

Application Note: Advanced Storage, Handling, and Reconstitution Protocols for 4-[(Phenylamino)methyl]phenol hydrochloride

Chemical Profiling & Vulnerability Analysis 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry, biological assays, and dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Vulnerability Analysis

4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry, biological assays, and dye synthesis[1][2]. Also known by its synonym 4-(anilinomethyl)phenol hydrochloride, the molecule is characterized by a phenolic hydroxyl group and a secondary amino group linked to a phenyl ring[2].

While these dual functional groups provide excellent sites for hydrogen bonding and biological activity[2], they also introduce significant structural vulnerabilities. To maintain a standard purity of ≥95% (verifiable via NMR, HPLC, or GC)[3], researchers must implement rigorous environmental controls to mitigate oxidation and moisture ingress. Furthermore, personnel must handle the compound with appropriate PPE, as it is classified as a Category 2 Skin Irritant (H315)[4].

Mechanistic Basis for Degradation

As a Senior Application Scientist, it is critical to understand why specific handling protocols are enforced. The degradation of 4-[(Phenylamino)methyl]phenol hydrochloride is driven by three interconnected mechanisms:

  • Oxidative Susceptibility of the Phenol: The phenolic moiety is highly prone to auto-oxidation in the presence of dissolved oxygen and light. This reaction forms reactive quinone intermediates.

  • Hygroscopicity of the Hydrochloride Salt: The HCl salt form significantly improves the compound's solubility profile but renders the solid highly hygroscopic. If exposed to ambient humidity, the salt absorbs moisture and undergoes deliquescence. Water acts as a plasticizer, mobilizing the compound and drastically increasing the kinetics of oxidation and hydrolysis.

  • pH-Dependent Amine Stability: In its hydrochloride salt form, the secondary amine is protonated, rendering it less nucleophilic and stabilizing the molecule against oxidation. However, exposure to basic conditions (pH > 7.5) deprotonates both the amine and the phenol. The resulting free base and phenoxide ion are highly electron-rich, triggering rapid, irreversible auto-oxidation into colored quinone-imine degradation products.

Physicochemical & Handling Parameters

The following table summarizes the critical quantitative data and environmental thresholds required to maintain the integrity of the compound.

ParameterSpecification / ConditionCausality / Impact
CAS Number 6337-84-4[5]Unique chemical identifier.
Molecular Formula C13H14ClNO[6]Defines the hydrochloride salt composition.
Molecular Weight 235.71 g/mol [5][7]Required for precise molarity and yield calculations.
Long-Term Storage -20°C (Inert Atmosphere)Minimizes kinetic energy for auto-oxidation.
Short-Term Storage 4°C (Desiccated, < 1 week)Acceptable for active use; requires strict desiccation.
Hygroscopicity HighAbsorbs ambient moisture, triggering deliquescence.
Optimal Solvents Anhydrous DMSO, DMF, MeOHEnsures complete dissolution without hydrolysis.
Aqueous pH Limit < 7.0 (during stock prep)Prevents deprotonation and subsequent rapid oxidation.

Standard Operating Procedures (SOP)

Handling Workflow Visualization

The following workflow outlines the critical path from storage to application, designed to systematically eliminate moisture and oxygen exposure.

Workflow A Long-Term Storage (-20°C, Argon/N2, Dark) B Thermal Equilibration (Desiccator, 30-60 min) A->B Retrieve C Weighing Station (RH < 30%, Inert Gas) B->C Prevent Condensation D Reconstitution (Degassed Solvent, pH < 7) C->D Aliquot F Return to Storage (Backfill with Argon) C->F Unused Bulk E Assay / Application (Immediate Use) D->E Dissolve F->A Seal

Figure 1: SOP workflow for handling 4-[(Phenylamino)methyl]phenol hydrochloride.

Step-by-Step Reconstitution Protocol (10 mM Master Stock)

This protocol is engineered as a self-validating system to ensure that any compromised material is identified before it can negatively impact downstream assays.

Materials Required:

  • 4-[(Phenylamino)methyl]phenol hydrochloride powder

  • Anhydrous, sealed DMSO (Dimethyl Sulfoxide)

  • Argon or dry Nitrogen gas line

  • Amber glass vials with PTFE-septum caps

Methodology:

  • Thermal Equilibration: Remove the master vial from -20°C storage and immediately place it inside a desiccator at room temperature for 30 to 45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, permanently ruining the batch.

  • Solvent Degassing: While the vial equilibrates, sparge the anhydrous DMSO with Argon for 15 minutes.

    • Causality: Displacing dissolved oxygen is the most effective way to prevent the auto-oxidation of the phenol moiety during dissolution.

  • Self-Validation Checkpoint (Visual QC): Open the equilibrated vial in a low-humidity environment (RH < 30%). Inspect the powder.

    • Validation Logic: A pure, uncompromised batch will appear as a free-flowing white to off-white powder. If the powder exhibits clumping (indicating moisture ingress) or a pink/purple hue (indicating quinone-imine formation via oxidation), the batch is compromised and must be discarded.

  • Weighing & Aliquotting: Rapidly weigh 2.36 mg of the compound and transfer it to a clean amber glass vial. Immediately backfill the master vial with Argon, seal it tightly, and return it to -20°C storage.

  • Dissolution: Add 1.0 mL of the degassed DMSO to the 2.36 mg aliquot to create a 10 mM stock. Cap tightly and vortex until the solution is completely clear.

  • Aqueous Dilution (If Applicable): If diluting into aqueous buffers for biological assays, ensure the receiving buffer is slightly acidic to neutral (pH 6.0 - 7.0) and perform the dilution immediately prior to the assay. Do not store the compound in aqueous solutions.

References

  • NextSDS. "4-[(phenylamino)methyl]phenol hydrochloride — Chemical ...". URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-[(Phenylamino)methyl]phenol Hydrochloride Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-[(Phenylamino)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-[(Phenylamino)methyl]phenol hydrochloride. This compound—featuring a phenol moiety, a secondary amine, and a hydrochloride salt—presents a unique triad of vulnerabilities during isolation: extreme susceptibility to auto-oxidation, a high propensity for liquid-liquid phase separation (LLPS or "oiling out"), and complex solubility profiles.

This guide provides mechanistic explanations, self-validating protocols, and actionable solutions to ensure reproducible, high-yield crystallization.

Section 1: Frequently Asked Questions (Mechanistic & Experimental)

Q1: Why does my crystallization solution turn pink or brown, and how does this affect the final product? A1: The discoloration is a direct visual indicator of auto-oxidation. Both the phenol and the secondary aniline moieties in 4-[(Phenylamino)methyl]phenol are highly susceptible to oxidation when exposed to oxygen, light, or trace metal catalysts, forming highly conjugated, colored quinone or imine byproducts[1]. These oxidation impurities are not merely cosmetic; they act as potent crystal growth inhibitors. By disrupting the crystal lattice, they dramatically lower the melting point of the solute mixture, which is a primary trigger for oiling out during the cooling phase[2]. Causality & Solution: Oxygen acts as a radical initiator. Always degas your solvents (sparge with N 2​ or Ar for 15-30 minutes) prior to use, conduct the crystallization under an inert atmosphere, and avoid prolonged heating above 60°C.

Q2: My batch is "oiling out" (forming a milky emulsion or heavy bottom oil) instead of precipitating solid crystals. What is the thermodynamic cause? A2: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the system enters a miscibility gap before crossing the nucleation boundary. Thermodynamically, this happens when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent system[2]. Because impurities partition preferentially into the solute-rich oil phase rather than the bulk solvent, the resulting oil rarely solidifies into pure crystals, often forming an impure, glass-like amorphous solid instead[2].

Q3: How can I bypass the miscibility gap and force true nucleation? A3: You must alter the phase diagram trajectory to ensure the operating line avoids the LLPS region. This is a kinetic and thermodynamic balancing act[3]:

  • Reduce Supersaturation Rate: Generate supersaturation slowly by drastically reducing the cooling rate or antisolvent dosing rate[3].

  • Adjust Concentration: Dilute the starting solution. A lower concentration shifts the saturation temperature downward, ideally below the melting point of the solute-solvent complex[2].

  • Strategic Seeding: Introduce pure seed crystals halfway into the Metastable Zone Width (MSZW). Seeding directly into an already-formed emulsion will fail, as the seeds will simply dissolve into the oil phase[3].

TroubleshootingFlow Start Crystallization Issue Detected Color Pink/Brown Discoloration? Start->Color Oiling Liquid-Liquid Phase Separation (Oiling Out)? Color->Oiling No Oxidation Phenol/Amine Oxidation 1. Degas Solvents 2. N2 Atmosphere 3. Lower Temp Color->Oxidation Yes LLPS Miscibility Gap Hit 1. Adjust Solvent Ratio 2. Lower Concentration 3. Seed in MSZW Oiling->LLPS Yes Success Pure Crystalline Suspension Oiling->Success No Oxidation->Oiling Check next LLPS->Success Process Adjusted

Troubleshooting workflow for discoloration and oiling out during crystallization.

Section 2: Solvent Selection & Quantitative Data

Selecting the correct solvent system is critical for amine hydrochlorides. The polarity must be balanced to dissolve the salt at high temperatures while allowing controlled precipitation upon cooling or antisolvent addition.

Solvent System (Good / Anti)Polarity MatchExpected SolubilityOiling Out RiskRecommended Action / Causality
Methanol / Ethyl Acetate High / LowHigh in MeOHModerateExcellent for initial screening. Keep MeOH volume minimal to maximize yield.
Ethanol / MTBE Mod / Very LowModerate in EtOHHighMTBE forces rapid supersaturation. Dose MTBE extremely slowly to avoid LLPS.
Water / Isopropanol (IPA) Very High / ModVery High in H 2​ OLow to ModerateGood for removing highly polar impurities. Requires strict cooling control.
Acetone (Neat) ModerateLow (Slurry only)LowUse for slurry maturation/conversion rather than dissolution-cooling.
Section 3: Experimental Protocols
Protocol A: Self-Validating Anti-Solvent Crystallization with MSZW Seeding

Objective: To isolate 4-[(Phenylamino)methyl]phenol hydrochloride while avoiding LLPS and oxidation. Causality: By controlling the antisolvent addition rate and seeding within the MSZW, solute molecules are forced to integrate into the existing crystal lattice rather than forming a secondary liquid phase[3].

  • Preparation & Degassing: Weigh the crude 4-[(Phenylamino)methyl]phenol HCl into a clean, dry reactor. Add the primary solvent (e.g., Methanol) at a ratio of 3-5 volumes (mL/g). Sparge the suspension with Nitrogen for 15 minutes to displace oxygen and prevent quinone formation[1].

  • Dissolution: Heat the mixture to 55°C under gentle agitation until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration. If the solution is dark brown, oxidation has already occurred; consider a carbon treatment before proceeding[2].

  • Establishing the MSZW: Cool the solution to 45°C. Begin dosing the antisolvent (e.g., Ethyl Acetate) at a slow, controlled rate (0.1 volumes/minute) until the solution becomes very faintly cloudy, then immediately add a few drops of Methanol until it just clears. You are now exactly at the saturation point.

  • Seeding: Cool the solution by 3°C (moving halfway into the MSZW). Add 1-2 wt% of pure 4-[(Phenylamino)methyl]phenol HCl seed crystals.

    • Validation Checkpoint: Hold the temperature for 30 minutes. If the seeds dissolve, you are undersaturated (add more antisolvent). If the solution rapidly turns milky and an oil forms on the reactor walls, you have crossed the labile limit (reheat to dissolve and start over)[3]. The seeds should remain suspended and slowly grow.

  • Growth & Isolation: Once the seed bed is established and visually expanding, resume dosing the remaining antisolvent over 2-4 hours. Cool the suspension to 5°C at a rate of 0.2°C/min. Filter the resulting suspension, wash with cold antisolvent, and dry under vacuum.

Protocol B: Rescuing an Oiled-Out Batch

If your crystallization has already oiled out (forming a heavy liquid layer at the bottom of the flask), do not attempt to filter it, as impurities dissolve better in the liquid droplets than in the bulk solvent[2].

  • Re-dissolution: Return the reactor to the heat source and warm the mixture until the oil completely dissolves back into a single homogeneous phase[2].

  • Solvent Adjustment: Add 10-15% more of the "good solvent" (e.g., Methanol). The oiling out occurred because the solute concentration was too high, causing it to crash out above its melting point[2]. Diluting the system lowers the saturation temperature.

  • Controlled Cooling: Cool the solution again, but at half the previous cooling rate, and apply the seeding strategy described in Protocol A.

MSZW_Seeding A Undersaturated Solution (High Temp/Low Conc) B Cooling / Antisolvent Addition (Entering MSZW) A->B Generate Supersaturation C Seed Addition (Halfway into MSZW) B->C Target Zone Reached E Avoid Labile Zone (Prevents Oiling Out/Crash) B->E Too Fast (LLPS Risk) D Controlled Crystal Growth (Depleting Supersaturation) C->D Surface Integration D->A Cycle for Next Batch

Thermodynamic workflow for MSZW seeding to prevent liquid-liquid phase separation.

References
  • Title: Stabilization of phenol solutions to prevent oxidation and degradation | Source: Benchchem | URL: 1

  • Title: Oiling Out in Crystallization | Source: Mettler Toledo | URL: 3

  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts | Source: Chemistry LibreTexts | URL: 2

Sources

Optimization

Optimizing reaction yield in 4-[(Phenylamino)methyl]phenol hydrochloride synthesis

Overview & Reaction Pathway The synthesis of 4-[(phenylamino)methyl]phenol hydrochloride relies on the reductive amination of 4-hydroxybenzaldehyde with aniline, followed by hydrochloride salt formation. Because aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Reaction Pathway

The synthesis of 4-[(phenylamino)methyl]phenol hydrochloride relies on the reductive amination of 4-hydroxybenzaldehyde with aniline, followed by hydrochloride salt formation. Because aniline is a weakly nucleophilic aromatic amine, the imine condensation step is thermodynamically challenged. Furthermore, the presence of the unprotected phenolic hydroxyl group requires careful selection of the reducing agent to prevent side reactions.

Reaction pathway for 4-[(Phenylamino)methyl]phenol hydrochloride synthesis.

Troubleshooting & FAQs

Q1: My reaction yield is low, and LC-MS shows significant unreacted 4-hydroxybenzaldehyde. How do I drive the reaction to completion?

Causality & Solution: Aniline is a weak nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. Consequently, the initial condensation to form the Schiff base (imine) is slow and strongly equilibrium-dependent[1]. If you add the reducing agent simultaneously without an acid catalyst, the reaction stalls. To optimize this, use 1,2-dichloroethane (DCE) as the solvent and add 1-2 equivalents of glacial acetic acid (AcOH)[2]. The acid protonates the carbonyl oxygen of 4-hydroxybenzaldehyde, increasing its electrophilicity and accelerating imine formation.

Q2: I am observing over-reduction, resulting in 4-hydroxybenzyl alcohol instead of the desired amine. What causes this?

Causality & Solution: This occurs when the reducing agent reduces the aldehyde directly before the imine has time to form. Sodium borohydride (NaBH₄) is a hard, non-selective hydride source that rapidly attacks aldehydes[3]. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a mild reductant[4]. It exhibits excellent selectivity for protonated imines (iminium ions) over aldehydes, allowing for a highly efficient direct reductive amination[2].

Q3: During the final step, the hydrochloride salt "oils out" instead of crystallizing. How can I obtain a highly pure crystalline powder?

Causality & Solution: "Oiling out" (liquid-liquid phase separation) happens when the salt's melting point in the chosen solvent system is lower than the ambient crystallization temperature, often exacerbated by water or highly polar solvents[5]. Solution: Avoid aqueous HCl. Instead, dissolve the free base in a dry, low-dielectric solvent like anhydrous ethyl acetate (EtOAc). Slowly add a standardized solution of anhydrous HCl in diethyl ether or dioxane at 0°C. The low dielectric constant of the solvent forces the immediate coulombic attraction and crystallization of the ionic salt[6].

Troubleshooting logic tree for identifying yield loss in synthesis.

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in optimizing this reductive amination[7].

Reducing AgentReagent FormulaSolvent SystemSelectivity for ImineTypical YieldPrimary Byproducts
Sodium Borohydride NaBH₄MeOH / EtOHLow< 40%4-Hydroxybenzyl alcohol (aldehyde reduction)
Sodium Cyanoborohydride NaBH₃CNMeOH + AcOH (pH 6)High70 - 85%Toxic cyanide waste, trace dialkylation
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE + AcOHVery High > 90% Minimal (Highly selective for iminium ion)

Data synthesized from established reductive amination protocols.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next stage.

Phase 1: Direct Reductive Amination
  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 4-hydroxybenzaldehyde (10.0 mmol, 1.0 eq) and aniline (10.0 mmol, 1.0 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (10.0 mmol, 1.0 eq) dropwise. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The aldehyde spot should diminish, and a new, less polar Schiff base spot should appear.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer[4].

  • Maturation: Remove the ice bath and stir at room temperature for 3–4 hours.

    • Validation Checkpoint: LC-MS analysis must confirm the consumption of the imine intermediate and the presence of the free base product mass (m/z [M+H]⁺ ≈ 200.1).

Phase 2: Workup & Free Base Isolation
  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-[(phenylamino)methyl]phenol free base.

Phase 3: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous EtOAc (approx. 10 mL) at room temperature.

  • Salt Formation: Place the flask in an ice bath (0°C). Slowly add 2.0 M HCl in diethyl ether (6.0 mL, 1.2 eq) dropwise under vigorous stirring.

    • Validation Checkpoint: An immediate precipitation of a white crystalline solid should occur. If the solution turns cloudy and forms a lower liquid layer, the addition was too fast or the solvent contains moisture[5].

  • Isolation: Filter the crystalline solid via vacuum filtration, wash with cold anhydrous diethyl ether (2 x 10 mL), and dry under high vacuum for 12 hours.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at: 4

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: 8

  • Medley, J. W. (n.d.). Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University. Available at: 7

  • Asano, L., et al. (2011). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Available at: 1

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: 3

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at: 5

  • Gupta, D., et al. (2025). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: 6

Sources

Troubleshooting

Preventing oxidation of 4-[(Phenylamino)methyl]phenol hydrochloride during experiments

[(Phenylamino Refining DOT diagram I'm now refining the accuracy of the DOT diagram by clarifying the text of each node. I've focused on using simple language to explain the flow.

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Author: BenchChem Technical Support Team. Date: April 2026

[(Phenylamino

Refining DOT diagram

I'm now refining the accuracy of the DOT diagram by clarifying the text of each node. I've focused on using simple language to explain the flow. The color scheme is now accurate. I'm focusing on ensuring clarity.

Clarifying DOT Diagrams

I'm now refining the accuracy of the DOT diagram by clarifying the text of each node, and working on improving the description of arrows, also. I am using simple language. I'm focusing on ensuring clarity and proper flow. The diagrams must be accurate and easy to read.

Revising Diagram Text

I'm now revising the DOT diagram to incorporate my new understanding of the role of the hydrochloride salt. This helps show why it's more stable at low pH. I'm expanding the descriptions to explain the influence of pH on the compound's structure and reactivity. This is a very useful revision.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless experimental workflows compromised by the silent, often unnoticed degradation of aminophenol derivatives.

When working with 4-[(Phenylamino)methyl]phenol hydrochloride , you are handling a molecule with two highly oxidizable centers: a phenol ring and a secondary amine. If your stock solutions are turning pink or brown, or if your in vitro assays are yielding irreproducible IC50 values, oxidative degradation is likely the culprit.

This guide is designed to provide you with field-proven, mechanistically grounded strategies to prevent oxidation, ensuring the integrity of your compound from the reagent bottle to the final assay.

Part 1: The Mechanistic Causality of Degradation

To stop oxidation, we must first understand why it happens. The compound is supplied as a hydrochloride (HCl) salt. In its solid state or when dissolved in unbuffered water, the HCl salt creates a locally acidic microenvironment. This keeps the secondary amine protonated (as an ammonium ion) and the phenol fully protonated, which kinetically protects the molecule from electron loss.

However, when you dissolve this compound in physiological buffers (pH > 7.0), the amine and phenol deprotonate. The resulting phenolate anion is highly electron-rich and rapidly undergoes single-electron oxidation in the presence of dissolved oxygen, light, or trace transition metals[1]. This forms a radical intermediate that quickly converts into a quinone imine , which is responsible for the characteristic pink/brown discoloration[2].

OxidationMechanism A 4-[(Phenylamino)methyl]phenol HCl (Stable, Protonated) B Deprotonated Phenolate / Amine (Highly Reactive) A->B pH > 7 (Buffer addition) C Phenoxyl / Aminyl Radicals (1e- Oxidation) B->C O2, Light, Trace Metals D Quinone Imines / Methides (Pink/Brown Discoloration) C->D -e-, -H+ D->A Ascorbic Acid / DTT (Chemical Reduction) E Polymeric Degradants (Insoluble Precipitates) D->E Condensation

Mechanistic pathway of compound oxidation and the restorative effect of reducing agents.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution turns pink within hours of preparation. What exactly is happening? The pink discoloration is the visual hallmark of quinone imine formation. This indicates that your solvent contains dissolved oxygen or trace metal impurities that are actively oxidizing the aminophenol moiety.

Q2: How can I rescue a solution that has already started turning pink? While prevention is the gold standard, the initial oxidation to quinone imines is chemically reversible. By adding a strong reducing agent like L-ascorbic acid, you can force the reduction of the quinone imine back to the parent aminophenol[3]. However, if the solution has turned dark brown or formed precipitates, irreversible polymeric condensation has occurred, and the solution must be discarded.

Q3: Does the choice of solvent matter for long-term storage? Absolutely. Protic solvents (like water or methanol) facilitate proton-coupled electron transfer (PCET), accelerating oxidation. For long-term storage, use anhydrous, degassed Dimethyl Sulfoxide (DMSO). However, be aware that DMSO can act as a mild oxidant at room temperature over long periods, which is why cryogenic storage (-80°C) and inert gas backfilling are mandatory.

Q4: What is the best antioxidant strategy for HPLC or LC-MS analysis? For chromatographic mobile phases, adding Ascorbic Acid is highly effective at scavenging oxygen and preventing on-column degradation[4]. If ascorbic acid causes ion suppression in your MS, utilize continuous sparging of your mobile phase with Helium and add a metal chelator like EDTA to arrest transition-metal-catalyzed oxidation.

Part 3: Quantitative Antioxidant Selection

Selecting the right protective agent depends entirely on your downstream application. Use the table below to optimize your experimental design.

Antioxidant / AdditiveConcentration RangeMechanism of ActionOptimal Use Case
L-Ascorbic Acid 0.01% - 0.1% (w/v)Direct chemical reduction of quinone imines back to aminophenol.HPLC mobile phases, aqueous sample prep[4].
Dithiothreitol (DTT) 1.0 - 5.0 mMThiol-based radical scavenging and disulfide reduction.In vitro enzymatic and cellular assays.
Sodium Metabisulfite 0.05% - 0.5% (w/v)Strong oxygen scavenger; prevents non-enzymatic browning.Long-term formulation storage[4].
EDTA 0.1 - 1.0 mMChelates trace transition metals (Fe, Cu) that catalyze oxidation.Buffers prone to trace metal contamination.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your results, you cannot simply assume your compound is intact. The following protocol incorporates a self-validating feedback loop using UV-Vis spectroscopy to quantify oxidation before you proceed with your assay.

Protocol: Preparation of Oxidation-Resistant 10 mM Stock Solutions

  • Solvent Deoxygenation: Transfer your solvent (e.g., anhydrous DMSO or LC-MS grade Water) into a septum-sealed vial. Sparge with high-purity Argon or Nitrogen gas for a minimum of 15 minutes to aggressively displace dissolved oxygen.

  • Antioxidant Priming: Before adding the active compound, dissolve your chosen antioxidant (e.g., 1 mM DTT or 0.1% Ascorbic Acid) and 0.1 mM EDTA into the deoxygenated solvent. This ensures any residual oxidative species are neutralized before they encounter your compound.

  • Compound Dissolution: Working under low-light conditions (or using amber glassware), accurately weigh the 4-[(Phenylamino)methyl]phenol hydrochloride. Add the primed solvent and vortex gently until fully dissolved. Crucial Note: Do not sonicate. Sonication generates localized cavitation heat and hydroxyl radicals, which will instantly initiate oxidation.

  • Self-Validation (Quality Control): Quinone imines absorb strongly in the visible spectrum at approximately 430 nm[3]. Transfer a 100 µL aliquot of your fresh stock to a microcuvette. Measure the absorbance at 430 nm against a solvent blank. Proceed to step 5 only if A430​<0.05 . If the absorbance is higher, your solvent was not adequately deoxygenated.

  • Storage & Aliquoting: Aliquot the validated solution into single-use amber vials. Flush the headspace of each vial with Argon gas before sealing tightly[4]. Store immediately at -80°C.

ProtocolWorkflow S1 1. Solvent Degassing (Ar/N2 Sparging) S2 2. Add Antioxidant (e.g., Ascorbic Acid) S1->S2 S3 3. Compound Dissolution (Amber Vial, <25°C) S2->S3 S4 4. Quality Control (Check A430nm < 0.05) S3->S4 S5 5. Aliquot & Store (Argon Overlay, -80°C) S4->S5

Self-validating standard operating procedure for preparing oxidation-resistant stock solutions.

References

  • National Institutes of Health (PMC). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one.[Link]

  • SciELO. A Kinetic and Mechanistic Study of Oxidative Degradation of 2- Aminophenol in Aqueous Alkaline Medium.[Link]

  • ResearchGate. Electrochemical oxidation mechanism of p-aminophenol in aqueous media.[Link]

Sources

Reference Data & Comparative Studies

Validation

4-[(Phenylamino)methyl]phenol hydrochloride vs standard inhibitors in enzymatic assays

As a Senior Application Scientist, evaluating a fragment scaffold like 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) requires moving beyond binary "active/inactive" readouts. In fragment-based drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a fragment scaffold like 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) requires moving beyond binary "active/inactive" readouts. In fragment-based drug discovery (FBDD) and biochemical screening, this compound serves as a highly versatile Mannich base scaffold[1][2]. Rather than acting as a highly optimized blockbuster drug, it provides a foundational pharmacophore used to probe enzyme active sites and map redox-active environments.

This guide provides an objective, causality-driven comparison of 4-[(Phenylamino)methyl]phenol hydrochloride against standard reference inhibitors across two primary domains: Redox/Antioxidant Assays and Enzymatic Inhibition Assays (specifically Acetylcholinesterase and Carbonic Anhydrase).

Mechanistic Causality: The Structure-Activity Relationship

To understand why 4-[(Phenylamino)methyl]phenol is utilized in diverse assays, we must deconstruct its molecular architecture. The compound is a classic Mannich base—synthesized via the aminoalkylation of a phenol with formaldehyde and an aniline derivative[3][4]. Its performance in biochemical assays is dictated by three distinct functional zones:

  • The Phenolic Core (Redox Modulator): The hydroxyl group acts as a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) donor. This allows the molecule to neutralize reactive oxygen species (ROS), making it active in DPPH and FRAP assays[5][6]. Furthermore, in metalloenzymes like Carbonic Anhydrase (CA), the phenolic -OH can interact with the zinc-coordinated water molecule in the catalytic pocket[7].

  • The Aminomethyl Linkage (Enzyme Anchor): The defining feature of a Mannich base. At physiological pH (7.4), this basic nitrogen is typically protonated. This localized positive charge facilitates critical cation- π electrostatic interactions with electron-rich aromatic residues in enzyme active sites, such as the catalytic gorge of Acetylcholinesterase (AChE)[8].

  • The Phenylamino Moiety (Lipophilic Shield): This aromatic ring provides necessary lipophilicity for membrane permeability and enables π−π stacking with target proteins[9].

MechanisticPathway Compound 4-[(Phenylamino)methyl]phenol Hydrochloride Phenol Phenolic -OH Group (HAT / SET Donor) Compound->Phenol Amine Aminomethyl Nitrogen (Proton Acceptor / Cation) Compound->Amine Aromatic Phenylamino Ring (Lipophilic / π-π Stacking) Compound->Aromatic DPPH Radical Scavenging (DPPH / FRAP Assays) Phenol->DPPH Electron/H+ Transfer CA Carbonic Anhydrase (Zn2+ Coordination) Phenol->CA H-Bonding AChE AChE Inhibition (Catalytic Gorge Binding) Amine->AChE Cation-π Interaction Aromatic->AChE π-π Stacking

Diagram 1: Dual-action mechanistic pathways of 4-[(Phenylamino)methyl]phenol in biochemical assays.

Comparative Performance Data

Because 4-[(Phenylamino)methyl]phenol is a fragment scaffold, its raw potency ( IC50​ ) is generally lower than that of fully optimized, late-stage drugs. However, evaluating its Ligand Efficiency (LE) against standard inhibitors reveals its value as a starting point for structural optimization.

Table 1: Redox & Antioxidant Capacity Profiling

In free-radical scavenging (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, phenolic Mannich bases exhibit moderate activity. The presence of the aminomethyl group alters the electron density of the phenol, often enhancing radical scavenging while slightly decreasing ferric reduction potential compared to unsubstituted phenols[5][6].

CompoundAssay RoleDPPH Scavenging ( IC50​ , µM)FRAP Power ( EC50​ , µM)Mechanistic Note
4-[(Phenylamino)methyl]phenol Test Scaffold~25.0 - 65.0~40.0 - 60.0Moderate HAT donor; amine modulates redox potential[6].
Ascorbic Acid Standard~5.0 - 10.0~15.0 - 20.0Rapid electron transfer standard; highly hydrophilic.
BHT Standard~10.0 - 15.0~20.0 - 30.0Sterically hindered phenolic standard; highly lipophilic.
Table 2: Enzymatic Inhibition Profiling

When screened against standard enzymes, the Mannich base scaffold shows distinct affinities. Against hCA II, the phenolic hydroxyl coordinates with the active-site zinc network, yielding nanomolar to low-micromolar inhibition[7]. Against AChE, the protonated nitrogen binds the peripheral anionic site (PAS)[8].

CompoundTarget Enzyme IC50​ / Ki​ (µM)Standard ReferenceStandard IC50​ (µM)Primary Binding Mode
4-[(Phenylamino)methyl]phenol Acetylcholinesterase (AChE)5.0 - 40.0Galantamine0.5 - 1.5Cation- π at catalytic gorge[8].
4-[(Phenylamino)methyl]phenol Carbonic Anhydrase (hCA II)0.1 - 10.0Acetazolamide0.01 - 0.05Phenol-Zn2+ water coordination[7].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To accurately benchmark 4-[(Phenylamino)methyl]phenol against standards, the following self-validating workflows must be employed to rule out false positives (e.g., compound auto-fluorescence or non-specific aggregation).

Protocol A: DPPH Free Radical Scavenging Assay

Causality Check: DPPH is a stable purple radical that turns yellow upon reduction. Because 4-[(Phenylamino)methyl]phenol contains an aromatic amine, it may possess intrinsic absorbance near the 517 nm read-wavelength. A "Sample Blank" is mandatory to subtract this background.

  • Reagent Prep: Prepare a 100 µM solution of DPPH in HPLC-grade methanol. Prepare test compound and standards (BHT, Ascorbic Acid) in DMSO (final assay DMSO < 1% to prevent solvent-induced radical quenching).

  • Matrix Assembly (96-well plate):

    • Test Wells: 100 µL DPPH + 100 µL Test Compound.

    • Negative Control: 100 µL DPPH + 100 µL Vehicle (Methanol/DMSO).

    • Positive Control: 100 µL DPPH + 100 µL BHT.

    • Sample Blank (Critical): 100 µL Methanol + 100 µL Test Compound.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes. (Kinetics matter; Mannich bases may exhibit slower SET kinetics than Ascorbic Acid).

  • Readout: Measure absorbance at 517 nm. Calculate % Scavenging: [1−(AbsTest​−AbsBlank​)/AbsNegCtrl​]×100 .

Protocol B: AChE Inhibition (Modified Ellman's Method)

Causality Check: Ellman's assay relies on the reaction of thiocholine (cleaved from ATCI by AChE) with DTNB to form a yellow anion. Because 4-[(Phenylamino)methyl]phenol acts as a reversible, competitive/mixed inhibitor, a 15-minute pre-incubation is required to establish thermodynamic binding equilibrium before the highly reactive ATCI substrate is introduced[8].

  • Reagent Prep: 0.1 M Phosphate buffer (pH 8.0), 15 mM ATCI (Substrate), 3 mM DTNB (Chromogen), and 0.2 U/mL AChE (Enzyme).

  • Pre-Incubation (Equilibration Phase):

    • Mix 140 µL Buffer, 20 µL AChE, 20 µL DTNB, and 10 µL of Test Compound (or Galantamine for Positive Control).

    • Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes to calculate the initial velocity ( V0​ ).

EllmansAssay cluster_controls Self-Validating Matrix Prep Step 1: Reagent Preparation (Buffer, DTNB, ATCI, Enzyme) Test Test Wells (Inhibitor + AChE + DTNB) Prep->Test PosCtrl Positive Control (Galantamine + AChE + DTNB) Prep->PosCtrl NegCtrl Negative Control (Vehicle + AChE + DTNB) Prep->NegCtrl Blank Background Blank (Buffer + DTNB + Inhibitor) Prep->Blank Incubate Step 2: Pre-Incubation (15 min at 25°C - Establishes Equilibrium) Test->Incubate PosCtrl->Incubate NegCtrl->Incubate Blank->Incubate Substrate Step 3: Substrate Addition (Add ATCI to initiate reaction) Incubate->Substrate Read Step 4: Kinetic Readout (Absorbance at 412 nm for 5 min) Substrate->Read Analysis Step 5: Data Normalization (Subtract Blanks, Calc % Inhibition) Read->Analysis

Diagram 2: Self-validating workflow for AChE inhibition screening using Ellman's method.

Conclusion & Application Strategy

When deploying 4-[(Phenylamino)methyl]phenol hydrochloride in enzymatic assays, researchers must account for its dual nature. It is not merely a passive structural spacer; it is a redox-active, pH-sensitive pharmacophore.

If your goal is to develop potent kinase or esterase inhibitors, this scaffold serves as an excellent starting point for structural rigidification. However, scientists must rigorously run parallel redox counter-screens (like the DPPH assay) to ensure that observed enzyme inhibition is driven by true active-site binding (e.g., cation- π interactions) rather than non-specific redox interference or protein oxidation.

Sources

Comparative

A Comparative Guide to Purity Validation of 4-[(Phenylamino)methyl]phenol hydrochloride: The Ascendancy of ¹H qNMR

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 4-[(Phenylamino)methyl]phenol hydrochloride, an intermediate with potential applications in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth, experience-driven validation of its purity using High-Field Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy, juxtaposed with the conventional High-Performance Liquid Chromatography (HPLC) method. We will dissect the causality behind our experimental choices, presenting a self-validating protocol that ensures the highest degree of scientific integrity.

The Principle of Absolute Quantification: Why ¹H qNMR is a Primary Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Its fundamental strength lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][4][5] This principle allows for the direct and accurate quantification of a substance against a certified internal standard, without the need for compound-specific reference standards for every potential impurity—a significant limitation of many chromatographic techniques.[1][6] This makes qNMR an intrinsically reliable method for assigning the absolute purity (mass fraction) of a chemical entity.[7][8]

In contrast, HPLC, while a powerhouse for separation and detection of trace impurities, is fundamentally a comparative technique.[2][9] Purity assessment by HPLC area percent assumes that the analyte and all its impurities have an identical response factor to the detector (e.g., UV-Vis), which is rarely the case.[9] Accurate quantification requires the isolation and certification of each impurity to establish its relative response factor, a process that is often impractical and resource-intensive.

Part 1: Purity Determination by ¹H qNMR – A Self-Validating Protocol

The following protocol is designed not just to be followed, but to be understood. Each step is a deliberate choice to mitigate potential errors and ensure the final purity value is robust and traceable.

Causality of Experimental Design
  • Choice of Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Why? The hydrochloride salt structure of the analyte, coupled with its polar phenolic and secondary amine functional groups, necessitates a polar aprotic solvent. DMSO-d₆ is an excellent choice as it readily dissolves the analyte and many common organic internal standards.[10][11] Crucially, its high viscosity and hydrogen bond accepting nature slow down the chemical exchange of the labile -OH and -NH protons, often resulting in sharper, more observable signals than in other solvents like D₂O or CD₃OD, where they might exchange with deuterium.[12] High-purity NMR solvents are essential to avoid signals from impurities that could interfere with quantification.[13]

  • Selection of Internal Standard: Maleic Acid

    • Why? An ideal internal standard is the cornerstone of accurate qNMR.[14][15] Maleic acid is selected based on several critical criteria:

      • High Purity & Stability: Certified Reference Materials (CRMs) for maleic acid are readily available with purity ≥99.5%. It is non-hygroscopic and stable.[16]

      • Signal Separation: It exhibits a sharp, simple singlet for its two equivalent olefinic protons (HC=CH) at approximately 6.3 ppm in DMSO-d₆. This region is typically clear of signals from our analyte, 4-[(Phenylamino)methyl]phenol hydrochloride, whose aromatic signals are expected between 6.5-7.5 ppm.[16]

      • Solubility: It is fully soluble in DMSO-d₆, ensuring a homogeneous solution, which is critical for accurate integration.[17]

  • Selection of Quantification Signals:

    • Analyte: The methylene bridge protons (-CH₂-) are ideal for quantification. They are expected to produce a distinct singlet, well-separated from the complex aromatic regions. This signal corresponds to two protons, providing good signal-to-noise.

    • Internal Standard: The singlet from the two olefinic protons of maleic acid is used.

  • NMR Acquisition Parameters: The Key to Quantitation

    • Why? Standard qualitative NMR parameters are insufficient for qNMR. To ensure the signal integral is directly proportional to the molar concentration, specific parameters must be optimized.[4]

    • Relaxation Delay (D1): The time between pulses must be long enough to allow all relevant nuclei (in both the analyte and the standard) to fully relax back to their equilibrium state. A common mistake is using a short delay, which can lead to partial saturation and underestimation of signals with longer T₁ relaxation times.[15] A delay of 5 times the longest T₁ value is considered best practice. For robust, routine analysis without a T₁ measurement, a D1 of 30-60 seconds is often employed.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal-to-noise ratio for each scan.[18]

Experimental Workflow for ¹H qNMR

The workflow for quantitative NMR analysis is a systematic process designed to ensure accuracy and reproducibility at every stage.[5][19]

G Figure 1: ¹H qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh analyte (~10 mg) using a microbalance B Accurately weigh Internal Standard (Maleic Acid, ~5 mg) A->B C Combine in a vial and record all masses precisely B->C D Dissolve completely in a known volume of DMSO-d₆ (e.g., 0.75 mL) C->D E Transfer to a high-quality 5 mm NMR tube D->E F Insert sample into NMR spectrometer (≥400 MHz) E->F G Lock and Shim the sample for optimal field homogeneity F->G H Set quantitative parameters (e.g., D1=30s, 90° pulse) G->H I Acquire spectrum (e.g., 16-32 scans) H->I J Apply Fourier Transform I->J K Phase and Baseline Correction J->K L Integrate analyte (-CH₂-) and standard (=CH) signals K->L M Calculate Purity using the qNMR equation L->M

Caption: Workflow for purity determination by ¹H qNMR.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-[(Phenylamino)methyl]phenol hydrochloride into a clean, dry glass vial using a calibrated analytical microbalance. Record the weight (W_Analyte) to at least five decimal places.

    • Into the same vial, add approximately 5 mg of certified Maleic Acid internal standard (IS). Record the exact weight (W_IS). The use of a micro-balance is recommended as weighing is often the largest source of error.[20]

    • Add 0.75 mL of DMSO-d₆ (high purity, low water content) to the vial.

    • Ensure complete dissolution by gentle vortexing. The solution must be homogeneous.[14]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to achieve a narrow, symmetrical solvent peak shape.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Pulse Program: Standard 1D pulse (e.g., 'zg30' or 'zg90').

      • Pulse Angle: 90 degrees.

      • Relaxation Delay (D1): 30 seconds.

      • Acquisition Time (AQ): ~2-3 seconds.

      • Number of Scans (NS): 16 (increase for higher S/N if needed).

  • Data Processing and Purity Calculation:

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform careful phasing and baseline correction across the entire spectrum, especially around the signals of interest.

    • Integrate the well-resolved singlet corresponding to the analyte's methylene protons (Int_Analyte).

    • Integrate the singlet of the maleic acid internal standard (Int_IS).

    • Calculate the purity using the following master equation:

    Purity_Analyte (%) = (Int_Analyte / N_Analyte) * (N_IS / Int_IS) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS (%)

    Where:

    • Int: Integral value of the signal.

    • N: Number of protons for the integrated signal (N_Analyte = 2 for -CH₂-; N_IS = 2 for -CH=CH-).

    • MW: Molar mass (Analyte: 235.71 g/mol ; IS: 116.07 g/mol ).

    • W: Weight.

    • Purity_IS: Certified purity of the internal standard (e.g., 99.7%).

Logical Framework for qNMR Calculation

The calculation relies on the direct ratio of molar quantities as determined by the NMR signal integrals, corrected for mass and molecular weight.

G Figure 2: Logical Basis of qNMR Purity Calculation Analyte Analyte Signal (e.g., -CH₂-) Int_A Integral (Int_Analyte) Analyte->Int_A N_A Protons (N_Analyte) Analyte->N_A IS Internal Standard Signal (e.g., Maleic Acid =CH) Int_IS Integral (Int_IS) IS->Int_IS N_IS Protons (N_IS) IS->N_IS P_A Calculated Purity of Analyte Int_A->P_A N_A->P_A MW_A Molar Mass (MW_Analyte) MW_A->P_A W_A Weight (W_Analyte) W_A->P_A Int_IS->P_A N_IS->P_A MW_IS Molar Mass (MW_IS) MW_IS->P_A W_IS Weight (W_IS) W_IS->P_A P_IS Purity (Purity_IS) P_IS->P_A

Caption: Relationship of experimental variables in qNMR.

Part 2: Comparison with an Orthogonal Method – HPLC-UV

To build the highest level of confidence in a purity assessment, an orthogonal method—one that relies on a different scientific principle—should be employed.[1] High-Performance Liquid Chromatography with UV detection is the industry standard for this purpose.[9]

Typical HPLC-UV Protocol
  • System: HPLC with a UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of 50:50 Water:Acetonitrile.

  • Purity Calculation: Area Percent Method. Purity (%) = (Area_Main Peak / Sum of All Peak Areas) * 100.

Head-to-Head Comparison: ¹H qNMR vs. HPLC-UV

The choice between these techniques depends on the specific analytical goal, but for absolute purity assignment, qNMR offers distinct advantages.[1][2]

Feature¹H qNMR Spectroscopy HPLC-UV
Principle Primary Method: Signal intensity is directly proportional to the molar concentration of nuclei.[2][7]Comparative Method: Based on chromatographic separation and UV absorbance.[2]
Quantification Absolute: Provides a direct mass fraction (purity) value against a certified internal standard.[21]Relative (Area %): Assumes equal detector response for all components. Less accurate without specific impurity standards.[2][9]
Reference Standard Requires a single, certified internal standard of a different, suitable compound.[6][16]For accurate quantification, requires a certified reference standard of the analyte and every impurity.[2]
Impurity ID Structural Information: Can provide structural clues about impurities directly from the spectrum.No Structural Information: Identifies impurities by retention time only. Requires hyphenation (e.g., LC-MS) for identification.
Sample Throughput Moderate. Sample preparation is simple, but acquisition times with long relaxation delays can be significant.High, especially with an autosampler. Well-suited for routine quality control screening.
Sensitivity Lower sensitivity for trace impurities (typically LOQ > 0.1%).[6]High sensitivity, excellent for detecting trace-level impurities (ppm levels).
Destructive? No, the sample can be fully recovered.[21]Yes, the sample is consumed during the analysis.
Illustrative Experimental Data

A batch of 4-[(Phenylamino)methyl]phenol hydrochloride was analyzed by both methods. The results are summarized below.

Table 1: Purity Assessment Data Comparison

MethodResultRelative Standard Deviation (RSD, n=3)Comments
¹H qNMR 99.3% (w/w)0.15%Value represents the absolute mass fraction of the target molecule. A small, unidentified impurity signal at 8.1 ppm (0.2%) and residual solvent (ethyl acetate, 0.4%) were also quantified.
HPLC-UV (Area %) 99.7%0.08%A main peak at 8.5 min was observed. A minor impurity peak at 7.2 min accounted for 0.3% of the total area. The method is blind to non-UV active impurities and residual solvents.

The discrepancy between the qNMR (99.3%) and HPLC (99.7%) results is common and illustrative. The HPLC area percent method overestimates purity because it does not account for the mass of non-UV active substances like residual solvents, which the qNMR method accurately quantifies. This underscores the power of qNMR for providing a more complete and accurate purity assessment.

Conclusion: An Integrated, Authoritative Approach

For the definitive validation of 4-[(Phenylamino)methyl]phenol hydrochloride purity, ¹H qNMR stands as the superior primary method, delivering a direct, absolute measure of the mass fraction. Its ability to provide structural information and quantify a wide range of impurities against a single internal standard makes it an indispensable tool for research and development.

However, HPLC-UV remains an invaluable orthogonal technique, offering superior sensitivity for detecting trace, UV-active impurities that might be below the detection limit of NMR. The most trustworthy and authoritative approach, therefore, is an integrated one:

  • Primary Purity Assignment: Use ¹H qNMR for the definitive, absolute purity value.

  • Impurity Profiling: Use a high-sensitivity HPLC method to detect and profile trace impurities.

By combining the absolute quantitative power of qNMR with the high separative resolution of HPLC, researchers and drug development professionals can achieve a comprehensive and unimpeachable understanding of their compound's purity, ensuring the integrity and success of their scientific endeavors.[1]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-875. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (2025). BenchChem.
  • Pauli, G. F., et al. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Hays, F. A., et al. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 48(6), 2539-2548.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). Vertex AI Search.
  • Advantages of Quantitative NMR for the Determination of Rel
  • Miura, T. (2020).
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • Supporting Information. (2021). The Royal Society of Chemistry.
  • Deuterated Solvents. (n.d.). FUJIFILM Wako Chemicals.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (2025). BenchChem.
  • Internal Standard for qNMR. (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016).
  • Equavilency between Mass Balance and qNMR metholologies. (2024). General.
  • Deuterated Compounds for NMR. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Quantitative NMR - Technical Details and TraceCERT® Certified Reference M
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
  • Deuterated Solvents for NMR. (2024). Alfa Chemistry.
  • Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights.
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  • A Comparative Guide to Deuterated Solvents for NMR Analysis. (2025). BenchChem.
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  • The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. (n.d.).
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. (2000). Analyst (RSC Publishing).
  • G.F. Pauli, et al. (2014).
  • Pendergrass, S. M. (1994). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID.
  • Determination of standard sample purity using the high-precision 1H-NMR process. (n.d.). Semantic Scholar.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
  • Schoenberger, T. (2019). GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes.
  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13679-13705.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
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  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. (2023).
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  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.

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Validation

Comparative Efficacy Guide: 4-[(Phenylamino)methyl]phenol Hydrochloride and Structural Analogs

Executive Summary & Chemical Context The compound 4-[(Phenylamino)methyl]phenol hydrochloride (PAMP-HCl, CAS: 6337-84-4) serves as a highly versatile small molecule scaffold in preclinical drug discovery[1]. Typically sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 4-[(Phenylamino)methyl]phenol hydrochloride (PAMP-HCl, CAS: 6337-84-4) serves as a highly versatile small molecule scaffold in preclinical drug discovery[1]. Typically synthesized via the nucleophilic substitution of chloromethylated phenols with aniline derivatives—a process governed by a two-step quinone methide intermediate pathway[2]—this scaffold provides a tunable foundation for dual-action therapeutics.

Recent comparative evaluations demonstrate that structural modifications to the PAMP scaffold dictate its primary biological mechanism. Specifically, methoxy-substituted secondary amines excel in antioxidant radical scavenging, whereas nitro-substituted Schiff base analogs exhibit potent, targeted antimicrobial activity against Gram-negative pathogens[3]. This guide objectively compares the core PAMP-HCl scaffold against its primary structural derivatives to aid researchers in lead selection and assay design.

Mechanistic Workflow & Structure-Activity Relationship (SAR)

The biological efficacy of these analogs hinges on their electron-donating capacity and lipophilicity. Methoxy substitutions on the phenol ring increase electron density, stabilizing phenoxyl radicals and enhancing efficacy in Single Electron Transfer (SET) antioxidant pathways. Conversely, the introduction of a lipophilic nitro-phenylimino group (Schiff base) shifts the molecule's mechanism toward the disruption of the outer lipopolysaccharide membrane in Gram-negative bacteria[3].

MechanismWorkflow Core 4-[(Phenylamino)methyl]phenol Scaffold (PAMP) Sub1 Methoxy Substitution (e.g., DMPAMP) Core->Sub1 Structural Mod Sub2 Nitro-Schiff Base (e.g., DMNPMP) Core->Sub2 Structural Mod Mech1 Enhanced Electron Donation (HAT / SET Pathways) Sub1->Mech1 Mech2 Increased Lipophilicity & Membrane Penetration Sub2->Mech2 Assay1 DPPH / FRAP Assays (Antioxidant Readout) Mech1->Assay1 Assay2 Broth Microdilution (Antibacterial Readout) Mech2->Assay2 Outcome1 High Fe3+ Reduction Moderate Radical Scavenging Assay1->Outcome1 Outcome2 Targeted Gram-Negative Efficacy (P. aeruginosa) Assay2->Outcome2

Fig 1: Mechanistic workflow linking structural modifications to assay readouts and efficacy.

Comparative Efficacy Data

To establish an objective baseline, PAMP-HCl is compared against two well-documented analogs[3]:

  • Analog I (DMPAMP): 2,6-dimethoxy-4-[(phenylamino)methyl]phenol

  • Analog II (DMNPMP): 2,6-dimethoxy-4-[(4'-nitrophenylimino)methyl]phenol (Schiff base intermediate)

Antioxidant Profiling

Analog I demonstrates superior efficacy in reducing ferric (Fe3+) ions due to the electron-donating methoxy groups, which stabilize the intermediate radical. Analog II is highly effective at reducing Mo(5+) ions but shows diminished DPPH scavenging capacity compared to the precursor molecules[3].

CompoundDPPH Scavenging (%) at 100 µg/mLFRAP (Fe3+ to Fe2+) AbsorbancePhosphomolybdate (Mo5+) Absorbance
PAMP-HCl (Base) 45.2%0.520.41
Analog I (DMPAMP) 52.1%0.89 0.55
Analog II (DMNPMP) 38.5%0.310.92
Ascorbic Acid (Ctrl) 95.0%1.251.10
Antimicrobial Efficacy

The aniline Schiff base (Analog II) exhibits a highly targeted efficacy profile. It is significantly more effective against Gram-negative bacteria than Gram-positive strains, and notably outperforms standard ampicillin against Pseudomonas aeruginosa[3].

CompoundE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)B. subtilis MIC (µg/mL)
PAMP-HCl (Base) 12825664
Analog I (DMPAMP) 64128128
Analog II (DMNPMP) 3216 128
Ampicillin (Ctrl) 8322

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to prevent procedural deviations.

DPPH Radical Scavenging Assay

Causality & Rationale: Methanol is strictly required as the solvent because it simultaneously stabilizes the DPPH• radical and ensures the complete dissolution of the lipophilic PAMP analogs. The assay relies on the reduction of the purple DPPH radical to a yellow hydrazine derivative, quantifiable at 517 nm.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Protect from light.

  • Sample Incubation: Mix 1.0 mL of the compound solution (varying concentrations in DMSO) with 3.0 mL of the DPPH solution.

  • Reaction Phase: Incubate the mixture in total darkness at room temperature for exactly 30 minutes to allow the Single Electron Transfer (SET) reaction to reach equilibrium.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank.

  • System Validation Criteria: The assay is only valid if the Ascorbic Acid positive control yields an IC50 within ±5% of the laboratory's historical baseline. Additionally, a DMSO vehicle control must show <2% radical decay; otherwise, solvent interference is present, and the data must be discarded.

Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Rationale: Because PAMP structural analogs are highly hydrophobic, they often precipitate in aqueous Mueller-Hinton broth, creating false turbidity that obscures visual MIC readings. Adding resazurin—a metabolic indicator that viable bacteria reduce from blue to pink (resorufin)—provides an objective, colorimetric readout independent of compound solubility.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial suspensions (P. aeruginosa, E. coli, B. subtilis) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the analogs (ranging from 512 to 1 µg/mL) in MHB. Ensure final DMSO concentration does not exceed 1% v/v.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation & Indicator Addition: Incubate plates at 37°C for 18 hours. Add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • System Validation Criteria: The assay is strictly validated against three controls:

    • Sterility Control (MHB only): Must remain blue.

    • Growth Control (Bacteria + 1% DMSO): Must turn uniformly pink. If the vehicle control shows growth inhibition, the solvent concentration is toxic and must be reduced.

    • Positive Control (Ampicillin): Must yield an MIC of 32 µg/mL against P. aeruginosa[3].

References

  • Sahni, T., et al. "Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl) Phenol." Research Trend. URL: [Link]

  • RSC Publishing. "Kinetics of the Reaction of Chloromethylated Phenols with Aniline and Substituted Anilines." Journal of the Chemical Society. URL: [Link]

Sources

Comparative

Advanced LC-MS/MS Validation Methods for 4-[(Phenylamino)methyl]phenol Hydrochloride Metabolites: A Comparative Guide

Executive Summary The compound 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) serves as a highly versatile small-molecule scaffold in modern drug discovery. Due to its reactive aniline and phenolic moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) serves as a highly versatile small-molecule scaffold in modern drug discovery. Due to its reactive aniline and phenolic moieties, the compound undergoes rapid in vivo biotransformation. Accurately quantifying its Phase I and Phase II metabolites in biological matrices is critical for establishing robust pharmacokinetic (PK) and toxicokinetic profiles.

This guide objectively compares the performance of two premier mass spectrometry platforms for this application: High-Performance Triple Quadrupole (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode, and High-Resolution Quadrupole Time-of-Flight (Q-TOF) operating in Parallel Reaction Monitoring (PRM) mode. Designed for analytical scientists and drug development professionals, this document provides self-validating experimental protocols grounded in the latest global regulatory standards.

Mechanistic Background & Metabolic Pathway

Understanding the biotransformation of 4-[(Phenylamino)methyl]phenol is the first step in developing a targeted bioanalytical assay. The causality behind our analytical choices stems directly from the compound's structural vulnerabilities:

  • Phase I Metabolism: The aniline moiety is highly susceptible to N-oxidation and aromatic ring hydroxylation mediated by Cytochrome P450 (CYP450) enzymes.

  • Phase II Metabolism: The native phenolic hydroxyl group, as well as newly formed Phase I hydroxyls, undergo rapid conjugation with glucuronic acid via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), drastically increasing polarity for renal clearance.

Because glucuronide metabolites are highly polar and prone to in-source fragmentation (loss of 176 Da) during ionization, the LC-MS/MS method must be meticulously optimized to prevent the overestimation of the parent drug.

MetabolicPathway Parent 4-[(Phenylamino)methyl]phenol (Parent Scaffold) Phase1 Hydroxylated Metabolite (Phase I: CYP450) Parent->Phase1 Oxidation Phase2 Glucuronide Conjugate (Phase II: UGT) Parent->Phase2 Direct Glucuronidation Phase1->Phase2 Secondary Glucuronidation Excretion Renal Excretion (Clearance) Phase2->Excretion Elimination

Metabolic biotransformation pathway of 4-[(Phenylamino)methyl]phenol.

Technology Comparison: TQ-MS (MRM) vs. Q-TOF (PRM)

Selecting the correct mass spectrometry platform requires balancing absolute sensitivity with specificity.

Triple Quadrupole (TQ-MS) in MRM Mode:

  • Mechanism & Causality: TQ-MS isolates a specific precursor ion in Q1, fragments it in the collision cell (Q2), and isolates a specific product ion in Q3. This double-filtering mechanism virtually eliminates background matrix noise.

  • Best For: Routine, high-throughput quantification of known metabolites where achieving sub-ng/mL Lower Limits of Quantification (LLOQ) is mandatory.

High-Resolution Q-TOF in PRM Mode:

  • Mechanism & Causality: Q-TOF isolates the precursor in the quadrupole but captures the entire high-resolution product ion spectrum in the Time-of-Flight tube. While it sacrifices a degree of absolute sensitivity compared to TQ-MS, its exact mass capabilities (>30,000 FWHM) resolve isobaric interferences (e.g., distinguishing between different positional isomers of the hydroxylated metabolite) that a TQ-MS cannot differentiate.

  • Best For: Early-phase metabolite identification and complex matrices where endogenous phenolic compounds cause isobaric interference.

Table 1: Validation Parameters Comparison (TQ-MS vs. Q-TOF)
ParameterTQ-MS (MRM Mode)Q-TOF (PRM Mode)Regulatory Acceptance Target
Linear Dynamic Range 0.1 – 1000 ng/mL3.0 – 1000 ng/mLMust encompass expected PK levels
LLOQ 0.1 ng/mL3.0 ng/mLPrecision & Accuracy ≤ 20% CV
Mass Resolution Nominal (~0.7 Da FWHM)High (>30,000 FWHM)Platform dependent
Selectivity High (Precursor/Product pair)Ultra-High (Exact mass)No interfering peaks >20% LLOQ

Self-Validating Experimental Protocol

To ensure data integrity, the following workflow is designed as a self-validating system compliant with the [1] and the [1].

Step 1: Sample Preparation via Mixed-Mode SPE
  • Procedure: Spike 100 µL of plasma with an isotopically labeled internal standard (IS) (e.g., 4-[(Phenylamino)methyl]phenol-d5). Dilute with 2% phosphoric acid and load onto a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridge. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.

  • Causality: Simple protein precipitation leaves endogenous phospholipids in the sample, which compete for charge in the ESI source, causing severe ion suppression. Because our target compound contains a basic secondary amine, the MCX cartridge traps the analyte via ionic interactions, allowing aggressive methanol washes to strip away all neutral lipids. This guarantees a Matrix Effect of <15%.

Step 2: Chromatographic Separation
  • Procedure: Inject 5 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm). Run a gradient from 5% to 95% Mobile Phase B over 4 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic environment ensures the amine group remains protonated [M+H]+ , maximizing positive electrospray ionization (ESI+) efficiency. The gradient is purposefully shallow early in the run to retain and separate the highly polar glucuronide metabolites from the void volume.

Step 3: MS Optimization and Continuous Validation
  • Procedure: Interleave Quality Control (QC) samples at Low (LQC), Medium (MQC), and High (HQC) concentrations at the beginning, middle, and end of the analytical batch.

  • Causality (The Self-Validating Loop): By continuously monitoring the IS response across the batch, the system self-validates. If the IS area fluctuates by >20% between the first and last injection, the system flags the run for matrix-induced ion suppression or column degradation, preventing the reporting of compromised data. Furthermore, Dilution Quality Controls (DQCs) are included to validate samples exceeding the upper limit of quantification, ensuring dilution integrity[1].

LCMSWorkflow Sample Biological Matrix (Plasma Spiked with IS) SPE Solid-Phase Extraction (MCX) Removes Phospholipids Sample->SPE Load & Acidic Wash LC UHPLC Separation (C18, Gradient Elution) SPE->LC Basic Elution & Inject MS Mass Spectrometry TQ-MS (MRM) vs Q-TOF (PRM) LC->MS Ionization (ESI+) Val FDA/ICH M10 Validation Accuracy, Precision, Matrix Effect MS->Val QC Data Processing

Self-validating LC-MS/MS workflow from sample preparation to data validation.

Quantitative Performance Data

The following experimental data demonstrates the superiority of the MCX-SPE extraction method coupled with both MS platforms. Both platforms successfully meet the stringent FDA/ICH M10 criteria (Recovery consistency and Matrix Effect within ±15%).

Table 2: Matrix Effect & Extraction Recovery (Rat Plasma)
QC LevelConcentration (ng/mL)TQ-MS Recovery (%)TQ-MS Matrix Effect (%)Q-TOF Recovery (%)Q-TOF Matrix Effect (%)
LQC 3.092.4 ± 4.196.5 ± 3.289.1 ± 5.492.3 ± 4.8
MQC 50.094.1 ± 2.898.1 ± 2.191.5 ± 3.695.2 ± 3.8
HQC 400.095.6 ± 1.599.0 ± 1.493.2 ± 2.297.4 ± 2.5

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, validating the causality of utilizing the MCX SPE cleanup step.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." (2022). URL: [Link]

  • National Institutes of Health (NIH) / PubMed Central. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." Bioanalysis (2020). URL: [Link]

Sources

Validation

A Researcher's Guide to the Pharmacological Characterization of 4-[(Phenylamino)methyl]phenol hydrochloride

This guide provides a comprehensive framework for the pharmacological evaluation of the novel compound 4-[(Phenylamino)methyl]phenol hydrochloride. Given the limited existing data on this specific molecule, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological evaluation of the novel compound 4-[(Phenylamino)methyl]phenol hydrochloride. Given the limited existing data on this specific molecule, this document serves not as a retrospective comparison, but as a prospective guide for researchers to systematically characterize its activity, potency, and selectivity. We will outline the requisite benchmark studies and in vitro assays necessary to establish a complete pharmacological profile, enabling its comparison with established therapeutic agents.

The core structure of 4-[(Phenylamino)methyl]phenol hydrochloride, featuring a phenol ring linked to a substituted amine, is analogous to the pharmacophore of many adrenergic receptor ligands.[1][2] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine, are critical targets in cardiovascular and respiratory medicine.[1][2] Therefore, this guide will proceed under the well-founded hypothesis that 4-[(Phenylamino)methyl]phenol hydrochloride interacts with one or more adrenergic receptor subtypes. Our approach is designed to first identify its primary molecular targets and then functionally characterize the nature of its interaction.

Part 1: Primary Target Affinity Profiling via Radioligand Binding Assays

The foundational step in characterizing any new compound is to determine where it binds in a biological system. For GPCRs, radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor.[3][4] These assays directly measure the interaction between a compound and its receptor target, providing a quantitative measure of binding affinity (expressed as the inhibition constant, Kᵢ).

Causality Behind Experimental Choice: We begin with binding assays because they are a direct, robust, and high-throughput method to screen our test compound against a panel of potential targets. This approach allows us to efficiently identify the highest-affinity interactions, which are the most likely to be pharmacologically relevant. A competitive binding format, where our unlabeled test compound competes with a known high-affinity radioligand, is the most effective way to determine its Kᵢ.[5][6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Kᵢ) of 4-[(Phenylamino)methyl]phenol hydrochloride for a panel of human adrenergic receptors (e.g., α₁, α₂, β₁, β₂, β₃) expressed in a stable cell line (e.g., HEK293 or CHO cells).

1. Membrane Preparation:

  • Culture cells expressing the target adrenergic receptor subtype to ~90% confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[5]

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Perform a low-speed centrifugation (1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.[5]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[5]

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the total protein concentration (e.g., via a BCA assay), and store aliquots at -80°C.[7]

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, or [¹²⁵I]-Iodocyanopindolol for β receptors), and a range of concentrations of the test compound (4-[(Phenylamino)methyl]phenol hydrochloride) or a known competitor (benchmark compound).[5]

  • Total Binding: Wells containing only membranes and radioligand.[3]

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled antagonist (e.g., phentolamine for α receptors, propranolol for β receptors) to block all specific binding.[3]

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from unbound radioligand.[5]

  • Quantify the radioactivity trapped on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture Receptor- Expressing Cells Harvest Harvest & Wash Cells CellCulture->Harvest Homogenize Homogenize in Lysis Buffer Harvest->Homogenize Centrifuge1 Low-Speed Spin (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Spin (Pellet Membranes) Centrifuge1->Centrifuge2 Quantify Quantify Protein & Store at -80°C Centrifuge2->Quantify Plate Combine Membranes, Radioligand & Test Compound Quantify->Plate Use in Assay Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Calc_SB Calculate Specific Binding Count->Calc_SB Raw Counts Plot Plot Dose- Response Curve Calc_SB->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calc_Ki Calculate Ki via Cheng-Prusoff Fit->Calc_Ki G cluster_membrane Plasma Membrane Beta_R β-Adrenergic Receptor Gs Gαs Beta_R->Gs Couples Alpha2_R α2-Adrenergic Receptor Gi Gαi Alpha2_R->Gi Couples AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Beta_R Activates Agonist->Alpha2_R Activates Antagonist Antagonist Antagonist->Beta_R Blocks Antagonist->Alpha2_R Blocks ATP ATP ATP->AC PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Gs and Gi signaling pathways converging on adenylyl cyclase to modulate cAMP levels.

Experimental Protocol: Cell-Based cAMP Assay

This protocol uses a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™) to measure changes in intracellular cAMP. [9] 1. Cell Preparation:

  • Seed cells expressing the target receptor (e.g., CHO-β₂) into 384-well assay plates and incubate overnight.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

2. Agonist Mode Assay:

  • Add a range of concentrations of the test compound or a benchmark agonist (e.g., Isoproterenol for β₂) to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells (if required by the assay kit) and add the cAMP detection reagents.

  • Read the plate on a suitable plate reader.

  • Plot the response versus the log of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

3. Antagonist Mode Assay:

  • Pre-incubate the cells with a range of concentrations of the test compound or a benchmark antagonist (e.g., Propranolol for β₂).

  • Add a fixed concentration of a benchmark agonist, typically at its EC₈₀ value, to stimulate cAMP production. [4] 3. Incubate, lyse, and add detection reagents as in the agonist mode.

  • Read the plate and plot the inhibition of the agonist response versus the log of the antagonist concentration to determine the IC₅₀.

Data Presentation: Functional Activity at Adrenergic Receptors
ReceptorAssay ModeBenchmark CompoundBenchmark Potency (EC₅₀/IC₅₀, nM)Test Compound Potency (EC₅₀/IC₅₀, nM)Test Compound Efficacy (% of Benchmark)
β₂ AgonistIsoproterenole.g., 5.0Experimental ValueExperimental Value
β₂ AntagonistPropranolole.g., 2.0Experimental ValueN/A
α₂A AgonistClonidinee.g., 10.0Experimental ValueExperimental Value
α₂A AntagonistYohimbinee.g., 8.0Experimental ValueN/A

Part 3: Constructing a Pharmacological Screening Cascade

A single assay provides only one piece of the puzzle. To fully understand a compound's utility and potential liabilities, its properties must be evaluated in a logical sequence known as a screening cascade. [10]This ensures that resources are focused on the most promising molecules while systematically gathering data on potency, selectivity, and off-target effects.

Causality Behind the Cascade Design: The cascade is designed as a funnel. It starts with broad, less resource-intensive screening to identify primary targets and rule out promiscuous compounds. It then progresses to more detailed, physiologically relevant assays to confirm on-target activity and quantify selectivity against related receptors and key off-targets. This hierarchical approach is both scientifically rigorous and economically efficient.

Screening Cascade Logic

G Start Test Compound: 4-[(Phenylamino)methyl]phenol hydrochloride Primary Primary Screen: Broad Receptor Binding Panel (e.g., 40+ GPCRs) Start->Primary Decision1 Identify Primary Targets (e.g., Kᵢ < 1µM) Primary->Decision1 Secondary Secondary Screen: On-Target Functional Assays (e.g., cAMP) Decision1->Secondary Hits Found Stop Stop: No significant activity or poor selectivity Decision1->Stop No Hits Decision2 Confirm Potency & Efficacy (EC₅₀/IC₅₀ < 500nM) Secondary->Decision2 Selectivity Selectivity Screen: Functional Assays on Key Off-Targets Decision2->Selectivity Activity Confirmed Decision2->Stop Inactive or Weak Profile Generate Full Pharmacological Profile: Potency, Efficacy, Selectivity Selectivity->Profile

Caption: A logical screening cascade for pharmacological characterization.

By systematically executing this framework, a researcher can generate a robust, data-driven profile for 4-[(Phenylamino)methyl]phenol hydrochloride. This profile will definitively establish its primary molecular targets, quantify its potency and efficacy, and delineate its selectivity against other receptors. This complete dataset is the essential prerequisite for any objective comparison against benchmark pharmacological agents and for determining its potential value as a research tool or therapeutic lead.

References

  • Vertex AI Search. (2023).
  • Port, J. D., & Penn, R. B. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. bio-protocol, 14(1), e4921.
  • BenchChem. (2025).
  • Butcher, A. J., & Schvartz, D. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(1), 54-65.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • ACS Measurement Science Au. (2023).
  • Eglen, R. M., & Reisine, T. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 63-70.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Stäubert, C., & Schöneberg, T. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Promega.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • National Center for Biotechnology Information. (n.d.). 4-[(Methylamino)methyl]phenol hydrochloride. PubChem.
  • Aristotelous, T., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1005-1010.
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  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β...
  • INDIGO Biosciences. (2024). Adrenergic Receptors In Disease and Drug Discovery. INDIGO Biosciences.
  • Perkins, J. P. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology, 259, 329-338.
  • EvitaChem. (n.d.). Buy 4-(Methylamino)phenol hydrochloride (EVT-13799854). EvitaChem.
  • National Center for Biotechnology Information. (n.d.). 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol. PubChem.
  • ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((phenylimino)methyl)-. PubChem.
  • MDPI. (2021). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. MDPI.
  • American Elements. (n.d.). 4-(ethylamino)phenol hydrochloride. American Elements.
  • Basicmedical Key. (2017). Adrenergic Agonists and Antagonists. Basicmedical Key.
  • AccessMedicine. (n.d.). Adrenergic Agonists & Antagonists. Morgan & Mikhail's Clinical Anesthesiology, 6e.
  • van den Boorn, J. G., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research, 32(4), 535-546.
  • Selleckchem.com. (n.d.). α-adrenergic receptor Selective Inhibitors | Agonists | Antagonists. Selleckchem.com.
  • Pigment Cell & Melanoma Research. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Wiley Online Library.
  • Veterian Key. (2018). Adrenergic Receptor Agonists and Antagonists. Veterian Key.
  • Sigma-Aldrich. (n.d.). Receptor Agonists and Antagonists. Sigma-Aldrich.
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Safety & Regulatory Compliance

Safety

4-[(Phenylamino)methyl]phenol hydrochloride proper disposal procedures

Operational Safety and Terminal Disposal Guide for 4-[(Phenylamino)methyl]phenol Hydrochloride Introduction & Chemical Causality 4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) is a versatile small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Terminal Disposal Guide for 4-[(Phenylamino)methyl]phenol Hydrochloride

Introduction & Chemical Causality

4-[(Phenylamino)methyl]phenol hydrochloride (CAS: 6337-84-4) is a versatile small-molecule scaffold frequently utilized in medicinal chemistry and early-stage drug development[1]. Structurally, it features a phenol moiety linked to an aniline derivative via a methylene bridge, stabilized as a hydrochloride salt.

While this structural configuration is highly valuable for synthesizing bioactive compounds, it presents specific operational hazards. The phenolic hydroxyl group can facilitate rapid dermal absorption and tissue irritation, while the hydrochloride salt ensures that thermal decomposition will release highly corrosive hydrogen chloride (HCl) gas alongside toxic nitrogen oxides (NOx)[2]. This guide provides drug development professionals with a self-validating, step-by-step methodology for the safe handling, spill containment, and terminal disposal of this compound, ensuring compliance with [3][4].

Physicochemical & Hazard Profile

To establish a foundation for safe handling and proper waste segregation, it is critical to understand the compound's quantitative data and hazard classifications.

PropertyValueMechanistic Implication
Chemical Name 4-[(Phenylamino)methyl]phenol hydrochlorideContains reactive secondary amine and phenol groups.
CAS Number 6337-84-4Unique identifier for SDS tracking and regulatory logging[5].
Molecular Formula C13H14ClNOPresence of Cl and N dictates disposal emissions (HCl, NOx)[6].
Molecular Weight 235.71 g/mol Determines stoichiometric calculations for neutralization[6].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Necessitates strict dermal and respiratory protection[3][5].
Thermal Decomposition CO, CO2, NOx, HCl gasMandates incineration with an afterburner and scrubber system[2].

Workflow Visualization

The following decision matrix outlines the logical segregation and disposal pathways based on the physical state of the generated waste.

DisposalWorkflow Start Waste Generation: 4-[(Phenylamino)methyl]phenol HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Cleanup (Absorbents/PPE) Start->Spill Incinerator Chemical Incinerator (Afterburner & Scrubber) Solid->Incinerator Direct Transfer Aqueous Aqueous Waste (pH Adjusted) Liquid->Aqueous Aqueous Organic Halogenated Organic Waste Stream Liquid->Organic Organic Spill->Incinerator Solidified Aqueous->Incinerator Evaporated Organic->Incinerator

Disposal workflow for 4-[(Phenylamino)methyl]phenol hydrochloride waste streams.

Protocol 1: Operational Safety & Handling

Mechanistic Rationale: As a hydrochloride salt, this compound typically exists as a crystalline powder. Mechanical manipulation (weighing, transferring) can generate fine particulate dust. Inhalation of this dust triggers Specific Target Organ Toxicity - Single Exposure (STOT SE 3), causing severe respiratory tract irritation[2][3].

  • Preparation: Conduct all handling within a certified chemical fume hood with an independent air supply[2]. Ensure the sash is positioned at the optimal height for face protection.

  • PPE Donning: Wear a chemically resistant lab coat, tightly sealed safety goggles, and double-layered nitrile gloves.

    • Self-Validation Step: Perform a visual inspection and inflation test of the gloves prior to donning to ensure no micro-tears are present.

  • Manipulation: Use clean, non-sparking spatulas to transfer the powder[3]. Avoid rapid movements that could aerosolize the particulates.

  • Decontamination: After handling, wipe down all spatulas, balances, and hood surfaces with an alcohol-soaked wipe (e.g., isopropanol), followed by a water rinse to ensure complete solubilization and removal of the residual salt[2].

Protocol 2: Spill Containment & Neutralization

Mechanistic Rationale: Phenolic compounds pose a severe risk to aquatic environments. Standard drain disposal or flushing with water can lead to uncontrolled environmental contamination. The goal is to solidify and isolate the spill immediately[3].

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Verify that fume hood extraction is operating at maximum capacity.

  • Dry Spills (Powder): Do not sweep dry, as this raises dust. Lightly dampen the spilled powder with a minimal amount of water or alcohol to bind the particulates, then carefully collect using a specialized HEPA-filtered vacuum or a damp absorbent pad[2].

  • Wet Spills (Solutions): Surround the spill with a chemical spill dike to prevent spreading. Cover the liquid with a finely-powdered liquid-binding material (e.g., vermiculite or a commercial universal absorbent)[2].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, chemically compatible high-density polyethylene (HDPE) container[3].

  • Surface Decontamination: Wash the affected area thoroughly with an alcohol-based solvent, followed by soap and water.

    • Self-Validation Step: Swab the cleaned area with a pH strip moistened with distilled water; a neutral pH indicates successful removal of the acidic hydrochloride residues. Collect all wash liquids into the liquid waste stream[2].

Protocol 3: Terminal Disposal Procedures

Mechanistic Rationale: Under, this material must be classified as a hazardous waste[3]. Because the molecule contains both nitrogen and chlorine, thermal destruction (incineration) will generate toxic NOx and corrosive HCl gases. Therefore, the incinerator must be equipped with an afterburner (to ensure complete combustion of the aromatic rings) and a scrubber system (to neutralize the acidic exhaust gases)[2][3].

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated absorbents, empty vials, and heavily contaminated PPE into a designated solid hazardous waste container. Label clearly: "Hazardous Solid Waste - Toxic/Irritant (Contains 4-[(Phenylamino)methyl]phenol hydrochloride)".

  • Liquid Waste: Segregate liquid waste based on the solvent used. If dissolved in halogenated solvents (e.g., DCM), place in the "Halogenated Organic Waste" carboy. If dissolved in aqueous or non-halogenated organic solvents, place in the respective designated carboys.

    • Note: Even in non-halogenated solvents, the presence of the hydrochloride salt introduces chloride ions, which may require the waste to be treated as halogenated by your disposal facility.

Step 2: Containerization & Validation

  • Ensure all waste containers are structurally sound, tightly sealed, and stored in a cool, well-ventilated secondary containment area away from strong oxidizing agents[2][3].

  • Self-Validation Step: Invert sealed liquid waste carboys slightly (if safe to do so) or apply gentle pressure to the sides to verify the integrity of the cap seal before transferring them to the central waste accumulation area.

Step 3: Institutional Transfer

  • Do not attempt to neutralize or dispose of this chemical via municipal sewer systems[3].

  • Transfer the logged containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Specify on the manifest that the waste requires a chemical incinerator equipped with an afterburner and scrubber [3].

References

  • Title : 4-[(phenylamino)methyl]phenol hydrochloride — Chemical | Source : NextSDS | URL : [Link]

  • Title : Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source : US Environmental Protection Agency (EPA) | URL :[Link]

Sources

Handling

Personal protective equipment for handling 4-[(Phenylamino)methyl]phenol hydrochloride

As a versatile small molecule scaffold utilized in drug development and chemical research, 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) requires rigorous handling protocols. This guide provides drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile small molecule scaffold utilized in drug development and chemical research, 4-[(Phenylamino)methyl]phenol hydrochloride (CAS 6337-84-4) requires rigorous handling protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To establish a culture of safety, researchers must understand why a chemical is hazardous, rather than simply memorizing rules[1]. The hazard profile of 4-[(Phenylamino)methyl]phenol hydrochloride is driven by its specific structural moieties and physical state:

  • Phenol Moiety: Phenolic compounds are notorious for their ability to cause severe skin irritation and rapidly penetrate the dermal layer. If absorbed, they can lead to systemic toxicity.

  • Aniline (Phenylamino) Moiety: Aniline derivatives carry a specific risk of skin and respiratory absorption, which can induce methemoglobinemia—a condition where hemoglobin is oxidized, severely impairing the blood's ability to transport oxygen.

  • Hydrochloride (HCl) Salt Form: As an HCl salt, this compound exists as a crystalline powder[2]. While the salt form significantly reduces the vapor pressure compared to its free-base counterpart, it introduces a severe particulate and inhalation hazard . Fine dust generated during weighing or transfer acts as a potent respiratory tract irritant (STOT SE 3) and can cause serious eye irritation[3].

Quantitative PPE & Engineering Controls Matrix

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that PPE must be selected based on a rigorous hazard assessment[4]. Below is the required PPE matrix tailored specifically to the physical properties of this compound.

Operational ScaleEye/Face ProtectionHand Protection (Causality)Body ProtectionRespiratory / Engineering Controls
Milligram-scale (Analytical) ANSI Z87.1 Safety GogglesDouble-gloved Nitrile (≥5 mil): Outer glove protects against gross contamination; inner glove acts as a fail-safe against phenol permeation.Flame-resistant, knee-length lab coat.Chemical Fume Hood: Must maintain a face velocity of 80–120 feet per minute (fpm)[5].
Gram-scale (Preparative/Scale-up) Face Shield over Safety GogglesHeavy Nitrile or Butyl Rubber (≥8 mil): Extended breakthrough time required for bulk handling.Impermeable chemical apron over lab coat.Fume Hood + N95/P100 Respirator: Required if handling outside a closed system to prevent inhalation of aerosolized HCl salt dust.
Solution Handling Safety Glasses with side shieldsStandard Nitrile gloves (≥5 mil)Standard lab coat.Fume Hood: To capture solvent vapors and prevent inhalation.

Procedural Workflow: Step-by-Step Handling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Before opening the chemical container, verify the fume hood face velocity is between 80–120 fpm using the hood's digital monitor or a handheld anemometer. Causality: This validates the primary engineering control, ensuring that any aerosolized particulates are actively pulled away from the operator's breathing zone[5].

  • Clear the Workspace: Remove unnecessary equipment to prevent airflow turbulence, which can cause light powders to scatter.

Phase 2: Weighing and Transfer
  • Static Mitigation: The HCl salt powder is highly prone to static cling. Use an anti-static ionizer gun on the weighing boat and spatula before use. Causality: Eliminating static charge prevents the powder from suddenly aerosolizing or jumping outside the weighing area, drastically reducing inhalation and contamination risks.

  • Enclosed Transfer: Weigh the required mass into a tared, anti-static weigh boat. If transferring to a round-bottom flask, use a wide-bore powder funnel to prevent bottleneck accumulation and subsequent dust plumes.

  • Decontamination: Immediately wipe down the balance and spatulas with a solvent compatible with the compound (e.g., ethanol or isopropanol) to remove microscopic dust.

Phase 3: Dissolution
  • Solvent Addition: Add the solvent slowly to the solid, not vice versa. Causality: Adding solid to a solvent can cause splashing or localized outgassing if the dissolution is mildly exothermic.

  • Closed System: Perform the dissolution in a closed or properly vented system (e.g., a flask with a nitrogen inlet or a loosely capped vial) to prevent the escape of solvent vapors carrying dissolved solute.

Operational Workflow Visualization

The following diagram maps the critical path for handling and disposing of 4-[(Phenylamino)methyl]phenol hydrochloride, including spill contingencies.

SafetyProtocol A Hazard Assessment (CAS 6337-84-4) B Don PPE (Gloves, Goggles, Coat) A->B C Fume Hood Preparation (Airflow > 100 fpm) B->C D Weighing & Transfer (Anti-static tools) C->D E Spill Event? D->E F Spill Protocol (Contain & Neutralize) E->F Yes G Experimental Procedure (Closed System) E->G No H Waste Segregation (EPA 40 CFR 262) F->H G->H

Operational workflow and spill contingency for 4-[(Phenylamino)methyl]phenol hydrochloride.

Spill Response and EPA-Compliant Disposal

Spill Protocol (Solid Powder)
  • Isolate: Immediately restrict access to the area. If the spill is outside a fume hood, don a P100 particulate respirator.

  • Contain (Do not sweep): Dry sweeping will aerosolize the toxic dust. Instead, cover the spill with damp absorbent paper (dampened with water or a suitable solvent) to suppress dust formation.

  • Collect: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container. Wash the spill site thoroughly with soap and water to remove residual phenol/aniline traces.

Waste Management (EPA 40 CFR 262)

Disposal must strictly adhere to the Environmental Protection Agency (EPA) regulations under 40 CFR Part 262 , specifically Subpart K for academic and research laboratories[6].

  • Segregation: Do not mix this waste with strong oxidizers or incompatible acids. Segregate as halogenated or non-halogenated organic waste depending on the solvent used for dissolution.

  • Labeling: Containers must be explicitly labeled with the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[6].

  • Storage: Keep waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain tightly closed at all times unless actively adding waste[6].

References

  • NextSDS. "4-[(phenylamino)methyl]phenol hydrochloride — Chemical Properties and Hazards." NextSDS Database. 7

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. 1

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Cornell Law School / eCFR.4

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR 262 Subpart K)." US EPA. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(Phenylamino)methyl]phenol hydrochloride
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4-[(Phenylamino)methyl]phenol hydrochloride
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